Fmoc-Gly-OH-1-13C
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H15NO4 |
|---|---|
Molecular Weight |
298.30 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid |
InChI |
InChI=1S/C17H15NO4/c19-16(20)9-18-17(21)22-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15H,9-10H2,(H,18,21)(H,19,20)/i16+1 |
InChI Key |
NDKDFTQNXLHCGO-LOYIAQTISA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC[13C](=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Fmoc-Gly-OH-1-13C: Chemical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Fmoc-Gly-OH-1-13C is a stable isotope-labeled derivative of Fmoc-glycine, a fundamental building block in solid-phase peptide synthesis (SPPS). The incorporation of a carbon-13 isotope at the carboxyl position provides a powerful tool for a range of biochemical and biomedical research applications, including metabolic flux analysis, protein structure determination, and quantitative proteomics. This guide provides a comprehensive overview of its chemical properties, experimental protocols, and key applications.
Core Chemical Properties
The physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in chemical synthesis.
| Property | Value | Reference |
| Chemical Name | N-(9-Fluorenylmethoxycarbonyl)-glycine-1-13C | [1] |
| Molecular Formula | C₁₆¹³CH₁₅NO₄ | |
| Molecular Weight | 298.30 g/mol | |
| CAS Number | 197965-68-7 | |
| Appearance | White to off-white powder | [2] |
| Melting Point | 174-175 °C (lit.) | |
| Solubility | Soluble in DMSO and DMF; insoluble in water. | |
| Isotopic Purity | ≥99 atom % 13C | |
| Storage Conditions | 2-8°C, desiccated, protected from light |
Spectroscopic Data
Note: The spectroscopic data provided below is for the unlabeled Fmoc-Gly-OH and is expected to be very similar for this compound, with the primary difference in the 13C NMR being the enhanced signal of the labeled carboxyl carbon.
13C NMR Spectroscopy
The 13C NMR spectrum of Fmoc-Gly-OH provides characteristic signals for the fluorenylmethyloxycarbonyl (Fmoc) protecting group and the glycine backbone. The carbon atoms of the Fmoc group typically resonate in the aromatic region (120-145 ppm), with the carbonyl of the carbamate appearing around 156 ppm. The glycine carbons are observed at approximately 44 ppm (α-carbon) and 172 ppm (carboxyl carbon). For this compound, the signal for the carboxyl carbon at ~172 ppm will be significantly enhanced due to the isotopic enrichment.[3][4]
| Carbon Atom | Approximate Chemical Shift (ppm) in DMSO-d₆ |
| Glycine C=O (13C labeled) | ~172 |
| Fmoc C=O | ~156 |
| Fmoc Aromatic CH | 120-128 |
| Fmoc Aromatic Quaternary C | 141, 144 |
| Fmoc CH | ~66 |
| Fmoc CH₂ | ~47 |
| Glycine α-CH₂ | ~44 |
FT-IR Spectroscopy
The FT-IR spectrum of Fmoc-Gly-OH displays characteristic absorption bands corresponding to its functional groups.[5][6]
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H (Carboxylic Acid) | 2900-3300 (broad) | Stretching vibration |
| N-H (Amide) | 3300-3500 | Stretching vibration |
| C=O (Carboxylic Acid) | 1700-1725 | Stretching vibration |
| C=O (Carbamate) | 1680-1700 | Stretching vibration |
| C-N | 1200-1350 | Stretching vibration |
| Aromatic C-H | 3000-3100 | Stretching vibration |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) Workflow
This compound is primarily used in Fmoc-based solid-phase peptide synthesis. The general workflow involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to a solid support (resin).
References
- 1. Fmoc-Gly-OH (1-13C) - 1 g [anaspec.com]
- 2. Fmoc-Gly-OH | C17H15NO4 | CID 93124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Fmoc-Gly-OH(29022-11-5) 13C NMR spectrum [chemicalbook.com]
- 4. spectrabase.com [spectrabase.com]
- 5. Fmoc-Gly-OH(29022-11-5) IR Spectrum [chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
The Strategic Incorporation of 13C-Labeled Glycine in Modern Peptide Research: A Technical Guide
For researchers, scientists, and drug development professionals, the precise tracking and structural elucidation of peptides are paramount. Stable isotope labeling, particularly with 13C-labeled glycine, has emerged as a powerful and versatile tool in this pursuit. This in-depth guide explores the core applications, methodologies, and data interpretation associated with the use of 13C-labeled glycine in peptide research, providing a technical resource for its effective implementation.
The strategic substitution of a natural abundance carbon atom with its heavier, non-radioactive 13C isotope within a glycine residue offers a subtle yet powerful modification. This isotopic enrichment, while minimally impacting the peptide's overall physicochemical properties, provides a distinct spectroscopic signature that can be leveraged in a variety of analytical techniques.[1] The primary applications lie in the realms of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), enabling detailed investigations into peptide structure, dynamics, quantification, and metabolic fate.
Core Applications of 13C-Labeled Glycine
The versatility of 13C-labeled glycine stems from its utility across multiple advanced analytical platforms:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The introduction of a 13C nucleus provides a sensitive probe for NMR studies. It allows for the investigation of local and global peptide structure, conformational dynamics, and interactions with other molecules.[2][3] Because glycine lacks a side chain, it often occupies unique positions within a peptide's backbone, making it an ideal candidate for probing backbone dynamics.
-
Mass Spectrometry (MS): In MS-based proteomics, 13C-labeled peptides serve as ideal internal standards for accurate quantification. The known mass shift introduced by the 13C isotopes allows for the precise differentiation and relative or absolute quantification of a target peptide in a complex biological sample.[4][5] This is a cornerstone of many quantitative proteomics workflows.
-
Metabolic Labeling and Flux Analysis: When cells are cultured in media containing 13C-labeled glycine, the isotope is incorporated into newly synthesized proteins. By tracking the incorporation of 13C, researchers can study protein turnover, metabolic pathways, and flux distributions within a biological system.[6][7]
Data Presentation: Quantitative Insights from 13C Labeling
Table 1: Spin-Lattice Relaxation Times (T1) of C-terminal [1-13C]Glycine in Peptides
Spin-lattice relaxation time (T1) is a key NMR parameter that provides information about the local mobility of a nucleus. Longer T1 values are often desirable for certain advanced NMR experiments like dissolution-dynamic nuclear polarization (d-DNP).[8][9]
| Peptide | Magnetic Field (T) | T1 (s) | Reference |
| [1-13C]Glycine | 9.4 | ~45 | [8] |
| Diglycine | 9.4 | ~30 | [8] |
| Triglycine | 9.4 | ~28 | [8] |
| Tetraglycine | 9.4 | 27 ± <1 | [8] |
| Pentaglycine | 9.4 | 24 ± 1 | [8] |
| Heptaglycine | 9.4 | 24 ± 3 | [8] |
| 13C-β-casomorphin-5 | 3 | 24 ± 4 | [8][9] |
| 13C-glutathione | 3 | 58 ± 3 | [8][9] |
Data compiled from studies investigating the effect of peptide length and structure on the T1 relaxation of a C-terminal 13C-labeled glycine.[8][9]
Table 2: Mass Shifts for 13C-Labeled Glycine Isotopologues
The precise mass difference between the labeled and unlabeled peptide is fundamental for mass spectrometry applications.
| Glycine Isotopologue | Number of 13C Atoms | Mass Shift (Da) |
| Glycine (1-¹³C) | 1 | 1.00335 |
| Glycine (2-¹³C) | 1 | 1.00335 |
| Glycine (1,2-¹³C₂) | 2 | 2.0067 |
The mass shift is calculated based on the mass difference between ¹³C (13.00335 Da) and ¹²C (12.00000 Da).
Experimental Protocols: Methodologies for Success
The successful application of 13C-labeled glycine in peptide research relies on robust and well-defined experimental protocols. Below are detailed methodologies for key experimental stages.
Synthesis of 13C-Labeled Peptides
Solid-Phase Peptide Synthesis (SPPS): This is the most common method for producing peptides with site-specific incorporation of 13C-labeled amino acids.
-
Resin Preparation: Start with a suitable solid support (e.g., Wang or Rink amide resin) and deprotect the terminal amino group.
-
Amino Acid Coupling: Activate the carboxyl group of the first C-terminally protected amino acid and couple it to the resin.
-
Iterative Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence. For the desired position, use Fmoc-[1-13C]Gly-OH, Fmoc-[2-13C]Gly-OH, or Fmoc-[1,2-13C2]Gly-OH.
-
Cleavage and Deprotection: Once the sequence is complete, cleave the peptide from the resin and remove all protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verification: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
Metabolic Labeling of Proteins with 13C-Glycine
This protocol is adapted for labeling proteins in cell culture.
-
Cell Culture Preparation: Grow the desired cell line in standard growth medium to a suitable confluency.
-
Medium Exchange: Replace the standard medium with a labeling medium that is deficient in glycine but supplemented with a known concentration of 13C-labeled glycine (e.g., [U-13C2]Glycine).
-
Incubation: Culture the cells in the labeling medium for a sufficient period to allow for protein synthesis and incorporation of the labeled glycine. The optimal duration will depend on the protein turnover rate and experimental goals.
-
Cell Lysis and Protein Extraction: Harvest the cells and lyse them using a suitable buffer. Extract and purify the protein of interest or the total proteome.
-
Sample Preparation for Analysis: Process the protein sample for downstream analysis, which may include enzymatic digestion for mass spectrometry-based proteomics.[10]
NMR Spectroscopy for Structural and Dynamic Analysis
-
Sample Preparation: Dissolve the purified 13C-labeled peptide in a suitable NMR buffer (e.g., phosphate buffer in H₂O/D₂O or D₂O). The concentration should be optimized for the specific NMR experiment, typically in the millimolar range.
-
NMR Data Acquisition: Acquire a series of one-dimensional (1D) and two-dimensional (2D) NMR spectra. Key experiments include:
-
1D 13C NMR: To observe the 13C signals directly.
-
2D 1H-13C HSQC (Heteronuclear Single Quantum Coherence): To correlate the 13C nucleus with its directly attached proton(s).
-
2D 1H-13C HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range correlations and aid in sequence-specific assignments.
-
13C Relaxation Experiments (T1, T2, NOE): To probe the dynamics of the peptide backbone at the site of the labeled glycine.[2]
-
-
Data Processing and Analysis: Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe). Analyze the chemical shifts, coupling constants, and relaxation data to derive structural and dynamic information.
Quantitative Mass Spectrometry
-
Sample Preparation: Combine a known amount of the 13C-labeled peptide internal standard with the biological sample containing the unlabeled target peptide.
-
Enzymatic Digestion (for proteins): If analyzing a protein, digest the sample with a specific protease (e.g., trypsin) to generate smaller peptides.
-
LC-MS/MS Analysis: Separate the peptides using liquid chromatography and analyze them with a mass spectrometer operating in a selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) mode.
-
Data Analysis: Integrate the peak areas for the labeled and unlabeled peptide signals. The ratio of these areas, corrected for the known concentration of the internal standard, is used to calculate the absolute or relative abundance of the target peptide.[4][11]
Visualizing Workflows and Pathways
Diagrams are invaluable for conceptualizing complex experimental workflows and biological pathways. The following visualizations are provided in the DOT language for use with Graphviz.
References
- 1. innovagen.com [innovagen.com]
- 2. 13C multiplet nuclear magnetic resonance relaxation-derived ring puckering and backbone dynamics in proline-containing glycine-based peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Quantification of peptide m/z distributions from 13C-labeled cultures with high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glycation Isotopic Labeling with 13C-Reducing Sugars for Quantitative Analysis of Glycated Proteins in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. liverpool.ac.uk [liverpool.ac.uk]
- 11. Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Certificate of Analysis for Fmoc-Gly-OH-1-¹³C
This technical guide provides a detailed overview of the analytical data and quality control methodologies for Fmoc-Gly-OH-1-¹³C, a critical isotopically labeled building block for peptide synthesis and proteomics research. The information is compiled from publicly available data sheets and product specifications, targeting researchers, scientists, and professionals in drug development.
Quantitative Data Summary
The following tables summarize the key quantitative specifications for Fmoc-Gly-OH-1-¹³C and a related dually labeled variant, Fmoc-Gly-OH-¹³C₂,¹⁵N.
Table 1: Specifications for Fmoc-Gly-OH-1-¹³C
| Parameter | Specification |
| Isotopic Purity | 99 atom % ¹³C[1] |
| Chemical Purity (Assay) | 99% (CP)[1] |
| Molecular Weight | 298.30 g/mol [1] |
| Melting Point | 174-175 °C (lit.)[1] |
| Mass Shift | M+1[1] |
| Appearance | White to off-white powder |
| Storage Temperature | 2-8°C[1] |
Table 2: Specifications for Fmoc-Gly-OH-¹³C₂,¹⁵N
| Parameter | Specification |
| Isotopic Purity (¹³C) | 99 atom % ¹³C[2][3] |
| Isotopic Purity (¹⁵N) | 98 atom % ¹⁵N[2][3] |
| Molecular Weight | 300.28 g/mol [2][3] |
| Melting Point | 174-175 °C (lit.)[2] |
| Mass Shift | M+3[2] |
| Appearance | White to off-white powder |
| Storage Temperature | 2-8°C[2][3] |
Experimental Protocols
The quality of Fmoc-Gly-OH-1-¹³C is assessed through a variety of analytical techniques to confirm its identity, purity, and stability. While specific instrument parameters are proprietary to the manufacturer, the general methodologies are outlined below.
High-Performance Liquid Chromatography (HPLC)
-
Purpose: To determine the chemical purity of the compound and quantify any impurities, such as dipeptides or starting materials.
-
Methodology: A solution of the sample is injected into an HPLC system. The compound is separated from impurities on a stationary phase (column) by a liquid mobile phase pumped under high pressure. A detector (typically UV-Vis) measures the absorbance of the eluting compounds, and the purity is calculated based on the relative peak areas. For Fmoc-protected amino acids, purity levels are often expected to be ≥99.0%.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: To confirm the chemical structure and isotopic labeling of the molecule. Both ¹H and ¹³C NMR are crucial for structural elucidation.
-
Methodology: The sample is dissolved in a deuterated solvent and placed in a strong magnetic field. The response of the atomic nuclei to radiofrequency pulses provides detailed information about the chemical environment of each atom. For Fmoc-Gly-OH-¹³C₂,¹⁵N, distinct ¹³C and ¹⁵N NMR chemical shifts are observed, with reported peaks for ¹³C NMR (in CDCl₃) at 77.52–42.59 ppm and for ¹⁵N NMR (in CDCl₃) at 173.61–120.27 ppm.[3] The suitability for "bio NMR" is also noted, indicating its applicability in biological studies.[1][2]
Mass Spectrometry (MS)
-
Purpose: To confirm the molecular weight and isotopic enrichment of the compound.
-
Methodology: The molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The observed molecular weight should correspond to the calculated weight of the ¹³C-labeled compound (298.30 g/mol ). The mass shift of M+1 confirms the incorporation of a single ¹³C atom.[1]
Acidimetric Titration
-
Purpose: To provide an assay of the carboxylic acid functional group, offering another measure of overall purity.
-
Methodology: A known mass of the compound is dissolved in a suitable solvent and titrated with a standardized solution of a strong base (e.g., NaOH). The endpoint, detected by an indicator or a pH meter, allows for the calculation of the molar amount of the acidic analyte. Purity is often specified to be ≥98.0% by this method.
Visualized Workflows
The following diagrams illustrate key processes related to the quality control and application of Fmoc-Gly-OH-1-¹³C.
Caption: Quality control workflow for Fmoc-Gly-OH-1-¹³C production.
Caption: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Gly-OH-1-¹³C.
References
Technical Guide: Fmoc-Gly-OH-1-13C for Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on Fmoc-Gly-OH-1-13C, a critical isotopically labeled building block for peptide synthesis. This document outlines supplier information, quantitative data, and detailed experimental protocols for its application in research and drug development.
Supplier and Product Information
For researchers sourcing this compound, several reputable suppliers offer this reagent with varying specifications. The following table summarizes key quantitative data from prominent suppliers to facilitate easy comparison.
| Supplier | Catalog Number | Purity (Chemical) | Isotopic Enrichment | Price (USD) | Availability |
| Sigma-Aldrich | 605182 | ≥99% (CP) | 99 atom % 13C | €1,170.00 / 1 g | Contact Customer Service |
| Anaspec | AS-61572-1 | Not specified | Not specified | Inquire for pricing | Inquire for availability |
| MedChemExpress | HY-Y1250S4 | Not specified | Not specified | $190 / 25 mg | 2-3 weeks |
| Alfa Chemistry | ACM197965687 | ≥98% (HPLC) | 99 atom % 13C | Inquire for pricing | Inquire for availability |
Experimental Protocol: Incorporation of this compound via Solid-Phase Peptide Synthesis (SPPS)
The following is a detailed methodology for the incorporation of this compound into a peptide sequence using manual Fmoc solid-phase peptide synthesis (SPPS). This protocol is a representative example and may require optimization based on the specific peptide sequence and scale.
Materials:
-
This compound
-
Rink Amide or Wang resin (pre-loaded with the first amino acid if different from glycine)
-
Other required Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, 20% (v/v) in DMF (Fmoc deprotection solution)
-
Coupling reagents:
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
-
Cold diethyl ether
-
Solid-phase synthesis vessel
-
Shaker or bubbler for agitation
Methodology:
-
Resin Swelling: Swell the resin in DMF for at least 1 hour in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5 minutes, then drain.
-
Add fresh 20% piperidine in DMF solution and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to remove residual piperidine.
-
-
Amino Acid Coupling (Incorporation of this compound):
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in a minimal amount of DMF.
-
Add DIPEA (6 equivalents) to the amino acid solution to activate it. The solution should change color.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
To monitor coupling completion, a Kaiser test can be performed.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).
-
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid to be added to the peptide chain.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final deprotection (Step 2) to remove the N-terminal Fmoc group.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the resin.
-
Agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and isotopic incorporation of the final peptide by mass spectrometry.
-
Visualizations
The following diagrams illustrate key workflows related to the use of this compound in peptide synthesis.
Caption: Workflow for Solid-Phase Peptide Synthesis using this compound.
Caption: Key steps in the coupling of this compound to a resin-bound peptide.
Methodological & Application
Application Notes and Protocols for Incorporating Fmoc-Gly-OH-1-¹³C in Manual Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling of peptides is a critical technique in proteomics, metabolic studies, and drug development. The incorporation of amino acids containing heavy isotopes, such as ¹³C, allows for the precise quantification of peptides and proteins by mass spectrometry and detailed structural analysis by NMR spectroscopy.[1] Fmoc-Gly-OH-1-¹³C is a valuable building block for introducing a single ¹³C label at a specific position within a peptide sequence. This glycine derivative is chemically identical to its unlabeled counterpart, ensuring that it does not alter the peptide's biological activity or chromatographic behavior, while its increased mass allows for clear differentiation in mass spectrometric analyses.
This document provides a detailed guide for the efficient incorporation of Fmoc-Gly-OH-1-¹³C into peptides using manual Solid-Phase Peptide Synthesis (SPPS). The protocols and data presented herein are intended to assist researchers in successfully synthesizing ¹³C-labeled peptides for a variety of applications.
Materials and Reagents
| Reagent | Supplier | Grade |
| Fmoc-Gly-OH-1-¹³C | Cambridge Isotope Laboratories, Inc. or equivalent | ≥98% isotopic purity |
| Fmoc-Rink Amide MBHA resin | Various | 100-200 mesh, ~0.5 mmol/g loading |
| N,N-Dimethylformamide (DMF) | Various | Peptide synthesis grade |
| Dichloromethane (DCM) | Various | ACS grade |
| Piperidine | Various | Reagent grade |
| N,N'-Diisopropylcarbodiimide (DIC) | Various | ≥99% |
| 1-Hydroxybenzotriazole (HOBt) | Various | Anhydrous |
| Trifluoroacetic acid (TFA) | Various | Reagent grade |
| Triisopropylsilane (TIS) | Various | ≥98% |
| Ninhydrin Test Kit | Various | For SPPS |
Experimental Protocols
Resin Swelling and Fmoc Deprotection
-
Weigh 100 mg of Fmoc-Rink Amide MBHA resin (or other suitable resin) into a fritted syringe reactor.
-
Add 2 mL of DMF to the resin and allow it to swell for 30 minutes at room temperature with occasional agitation.
-
Drain the DMF.
-
Add 2 mL of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 3 minutes.
-
Drain the piperidine solution.
-
Add another 2 mL of 20% piperidine in DMF and agitate for 10 minutes.
-
Drain the piperidine solution and wash the resin thoroughly with DMF (5 x 2 mL).
-
Perform a Kaiser test to confirm the presence of free primary amines. A positive test is indicated by a deep blue color of the beads and/or the solution.[2]
Coupling of Fmoc-Gly-OH-1-¹³C
-
In a separate vial, dissolve 3 equivalents of Fmoc-Gly-OH-1-¹³C (relative to the resin loading) and 3 equivalents of HOBt in a minimal amount of DMF.
-
Add 3 equivalents of DIC to the amino acid/HOBt solution.
-
Allow the activation to proceed for 5-10 minutes at room temperature.
-
Add the activated Fmoc-Gly-OH-1-¹³C solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3 x 2 mL).
-
Perform a Kaiser test to confirm the completion of the coupling reaction. A negative test is indicated by yellow or colorless beads. If the test is positive, a second coupling may be necessary.
Subsequent Amino Acid Couplings
Repeat the deprotection (Section 3.1) and coupling (Section 3.2) steps for each subsequent amino acid in the peptide sequence.
Cleavage and Deprotection
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM (3 x 2 mL) and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v). Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.
-
Add 2 mL of the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the cleavage mixture into a clean collection tube.
-
Wash the resin with an additional 1 mL of the cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether twice.
-
Dry the crude peptide pellet under vacuum.
Peptide Analysis and Purification
-
Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).
-
Analyze the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) to assess purity.
-
Confirm the identity and successful incorporation of the ¹³C label by mass spectrometry (e.g., ESI-MS or MALDI-TOF). The mass of the labeled peptide should be one Dalton higher than the corresponding unlabeled peptide.
-
Purify the crude peptide by preparative RP-HPLC.
Data Presentation
The successful incorporation of Fmoc-Gly-OH-1-¹³C can be confirmed by mass spectrometry. The following table illustrates the expected mass shift for a hypothetical peptide sequence.
| Peptide Sequence | Isotopic Label | Theoretical Monoisotopic Mass (Da) | Observed Monoisotopic Mass (Da) |
| H-Ala-Gly-Phe-NH₂ | None | 293.1481 | 293.1485 |
| H-Ala-Gly(¹³C)-Phe-NH₂ | ¹³C at Glycine carbonyl | 294.1515 | 294.1520 |
Note: The observed mass may vary slightly depending on the instrument calibration and resolution.
Visualizations
References
Application Note: Utilizing Fmoc-Gly-OH-1-¹³C in Automated Peptide Synthesis for Isotopic Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific incorporation of stable isotopes, such as ¹³C, into peptides is a powerful technique for structural and functional studies. Fmoc-Gly-OH-1-¹³C is a critical building block for introducing a ¹³C label at the carbonyl carbon of a glycine residue. This targeted labeling enables a variety of biophysical and analytical applications, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), to probe peptide structure, dynamics, and interactions without altering the peptide's chemical nature.[1][2][3] This application note provides a detailed protocol for the efficient use of Fmoc-Gly-OH-1-¹³C in automated solid-phase peptide synthesis (SPPS) using Fmoc/tBu chemistry.[4][5]
Principle
Automated peptide synthesis relies on a cyclical process of deprotection, activation, and coupling of amino acids to a growing peptide chain anchored to a solid support.[4][5][6] The use of Fmoc-Gly-OH-1-¹³C follows the standard principles of Fmoc chemistry. The fluorenylmethyloxycarbonyl (Fmoc) group protects the N-terminus of the glycine, and it is removed with a mild base, typically piperidine, to allow for the formation of a peptide bond with the next amino acid in the sequence.[4][6][7] The ¹³C label is located at the carbonyl carbon (C-1 position), which will become part of the peptide backbone.
The key advantage of using Fmoc-Gly-OH-1-¹³C is the introduction of a specific isotopic marker. This marker results in a +1 Dalton mass shift for the labeled residue, which can be readily detected by mass spectrometry.[8][9] In NMR spectroscopy, the ¹³C nucleus provides a sensitive probe for structural analysis, with the carbonyl region of the spectrum being particularly informative.[1][2][3]
Applications
The incorporation of Fmoc-Gly-OH-1-¹³C into synthetic peptides opens up a range of advanced analytical applications:
-
Structural Biology (NMR): The ¹³C-labeled carbonyl group can be used to measure internuclear distances and dihedral angles, providing critical constraints for 3D structure determination by solid-state or solution-state NMR.[2][3]
-
Quantitative Proteomics (MS): Peptides containing ¹³C-labeled glycine can serve as internal standards for the absolute quantification of proteins and peptides in complex biological samples.[8][9]
-
Metabolic Flux Analysis: Isotope-labeled peptides can be used to trace metabolic pathways and quantify the flow of metabolites in cellular systems.[10]
-
Interaction Studies: The ¹³C label can be used to monitor changes in the chemical environment of the glycine residue upon binding to other molecules, such as proteins, nucleic acids, or small molecule drugs.
Experimental Protocols
This section provides a generalized protocol for the use of Fmoc-Gly-OH-1-¹³C in an automated peptide synthesizer. The specific parameters may need to be optimized based on the synthesizer model, resin type, and peptide sequence.
Materials and Reagents
-
Fmoc-Gly-OH-1-¹³C
-
Automated Peptide Synthesizer
-
Solid support resin (e.g., Rink Amide resin for C-terminal amides, 2-Chlorotrityl chloride resin for C-terminal acids)[6][11]
-
Standard Fmoc-protected amino acids
-
Deprotection solution: 20% piperidine in DMF
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Ether for precipitation
Automated Synthesis Workflow
The following diagram illustrates the general workflow for incorporating Fmoc-Gly-OH-1-¹³C into a peptide sequence using an automated synthesizer.
Caption: Automated peptide synthesis workflow.
Detailed Protocol Steps
-
Resin Preparation:
-
Place the appropriate amount of resin in the reaction vessel of the automated synthesizer.
-
Swell the resin in DMF or DCM for the recommended time (typically 30-60 minutes).[6]
-
-
Fmoc-Gly-OH-1-¹³C Coupling:
-
The synthesizer will perform the standard Fmoc deprotection of the N-terminal amino acid on the resin.
-
Prepare a solution of Fmoc-Gly-OH-1-¹³C, an activator (e.g., HBTU), and a base (e.g., DIPEA) in DMF. The molar excess of the amino acid and coupling reagents should be optimized but is typically 3-5 fold over the resin substitution.
-
The synthesizer will deliver the activated Fmoc-Gly-OH-1-¹³C solution to the reaction vessel.
-
Allow the coupling reaction to proceed for the optimized time (typically 30-60 minutes). A double coupling can be performed to ensure high efficiency.
-
-
Chain Elongation:
-
After the coupling of Fmoc-Gly-OH-1-¹³C, the synthesizer will proceed with the deprotection and coupling of the subsequent amino acids in the sequence according to the pre-programmed protocol.
-
-
Cleavage and Deprotection:
-
Once the synthesis is complete, the peptide-resin is washed with DCM and dried.
-
The peptide is cleaved from the resin, and the side-chain protecting groups are removed by treatment with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.
-
-
Peptide Precipitation and Purification:
-
The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the ether is decanted.
-
The crude peptide is dissolved in a suitable solvent (e.g., water/acetonitrile mixture) and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Analysis:
Data Presentation
The following tables provide examples of the quantitative data that should be collected to verify the successful incorporation of Fmoc-Gly-OH-1-¹³C.
Table 1: Coupling Efficiency Monitoring
| Coupling Cycle | Amino Acid | Coupling Method | Coupling Time (min) | Coupling Efficiency (%) |
| 1 | Fmoc-Ala-OH | HBTU/DIPEA | 45 | 99.5 |
| 2 | Fmoc-Gly-OH-1-¹³C | HBTU/DIPEA | 60 | 99.2 |
| 3 | Fmoc-Leu-OH | HBTU/DIPEA | 45 | 99.6 |
Coupling efficiency can be monitored using a qualitative ninhydrin test or by quantitative UV-Vis spectroscopy of the Fmoc adduct released during deprotection.[7]
Table 2: Mass Spectrometry Analysis of a Model Peptide (Ac-Ala-Gly-Leu-NH₂)
| Peptide Species | Theoretical Mass (Da) | Observed Mass (Da) | Mass Difference (ppm) | Isotopic Enrichment (%) |
| Unlabeled (Ac-Ala-¹²C-Gly-Leu-NH₂) | 286.1746 | 286.1749 | 1.0 | - |
| Labeled (Ac-Ala-¹³C-Gly-Leu-NH₂) | 287.1779 | 287.1782 | 1.0 | >99 |
High-resolution mass spectrometry is essential for accurate mass determination and confirmation of isotopic enrichment.[8][9][14]
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between the experimental steps and the expected outcomes.
Caption: Logical workflow from synthesis to application.
Conclusion
The use of Fmoc-Gly-OH-1-¹³C in automated peptide synthesizers is a robust and efficient method for the site-specific isotopic labeling of peptides. The protocols outlined in this application note provide a general framework for researchers to successfully incorporate this valuable building block into their synthetic targets. The resulting ¹³C-labeled peptides are powerful tools for a wide range of applications in chemical biology, drug discovery, and materials science. Careful monitoring of coupling efficiency and thorough analytical characterization are crucial for ensuring the synthesis of high-quality, isotopically enriched peptides.
References
- 1. 13C NMR analysis of peptides and amino acids | Steelyard Analytics, Inc. [steelyardanalytics.com]
- 2. Solid state NMR structural characterization of self-assembled peptides with selective 13C and 15N isotopic labels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solid-state 13C NMR spectroscopy of a 13C carbonyl-labeled polypeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 5. Automated Peptide Synthesizers [peptidemachines.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Metabolic flux analysis using ¹³C peptide label measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. chempep.com [chempep.com]
- 13. meihonglab.com [meihonglab.com]
- 14. Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Elucidating Peptide Structures with Precision: An Application Note on the Use of Fmoc-Gly-OH-1-¹³C
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise determination of a peptide's three-dimensional structure is paramount in understanding its biological function and in the rational design of novel therapeutics. Isotopic labeling of peptides, followed by analysis with Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), provides a powerful approach for unambiguous structure elucidation. The incorporation of ¹³C-labeled amino acids at specific positions offers a significant advantage by providing a unique spectroscopic handle to probe the local chemical environment and connectivity. This application note details the use of N-α-Fmoc-glycine, with a ¹³C label at the carbonyl carbon (Fmoc-Gly-OH-1-¹³C), as a tool for peptide structure elucidation. Glycine is often incorporated into peptide sequences to provide conformational flexibility, making it a strategic target for isotopic labeling to study dynamic regions of a peptide.
Principle
The workflow for peptide structure elucidation using Fmoc-Gly-OH-1-¹³C involves three key stages:
-
Peptide Synthesis: The ¹³C-labeled glycine is incorporated into the desired peptide sequence using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
-
NMR Spectroscopic Analysis: The ¹³C label serves as a sensitive probe in various NMR experiments. The distinct chemical shift of the ¹³C-labeled carbonyl carbon provides information about the local electronic environment and secondary structure. Furthermore, one-bond and multi-bond scalar couplings (J-couplings) between the ¹³C label and other nuclei (e.g., ¹³Cα, ¹⁵N) can provide crucial dihedral angle restraints for structure calculation.
-
Mass Spectrometric Analysis: The +1 Dalton mass shift introduced by the ¹³C isotope allows for the unambiguous identification of glycine-containing fragments in tandem mass spectrometry (MS/MS) experiments. This aids in sequence verification and fragmentation pathway analysis.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) with Fmoc-Gly-OH-1-¹³C
This protocol outlines the manual synthesis of a peptide incorporating a ¹³C-labeled glycine residue using Fmoc chemistry.
Materials:
-
Fmoc-Gly-OH-1-¹³C
-
Other required Fmoc-protected amino acids
-
Rink Amide resin (for C-terminal amide) or Wang resin (for C-terminal acid)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® or 1-Hydroxybenzotriazole (HOBt)
-
Piperidine solution (20% in DMF)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% triisopropylsilane)
-
Diethyl ether
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin.
-
Shake for 5 minutes. Drain.
-
Repeat the piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling (for unlabeled amino acids):
-
In a separate vial, dissolve the Fmoc-amino acid (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.
-
Pre-activate for 15-20 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Shake for 1-2 hours.
-
Perform a Kaiser test to confirm the completion of the coupling reaction.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
-
Incorporation of Fmoc-Gly-OH-1-¹³C:
-
Follow the same coupling procedure as in step 3, using Fmoc-Gly-OH-1-¹³C as the amino acid to be coupled.
-
-
Chain Elongation: Repeat steps 2 and 3 for the remaining amino acids in the sequence.
-
Final Fmoc Deprotection: After coupling the last amino acid, perform a final deprotection step (step 2).
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the TFA cleavage cocktail to the resin.
-
Shake for 2-3 hours at room temperature.
-
Filter the resin and collect the TFA solution containing the peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptide by mass spectrometry.
Protocol 2: NMR Spectroscopic Analysis
Sample Preparation:
-
Dissolve the lyophilized, purified peptide in a suitable NMR buffer (e.g., 90% H₂O/10% D₂O or a deuterated organic solvent) to a concentration of 0.5-1.0 mM.[1]
-
Adjust the pH of the solution as required for peptide stability and to mimic physiological conditions.
NMR Experiments:
-
1D ¹³C NMR: Acquire a proton-decoupled 1D ¹³C spectrum. The carbonyl region (typically 165-180 ppm) should show a distinct, enhanced signal corresponding to the ¹³C-labeled glycine.[2]
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the ¹³C nucleus with its directly attached protons. For the ¹³C-labeled carbonyl, this will show a correlation to the alpha protons of the following residue if the peptide bond is intact.
-
2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range couplings (2-3 bonds). It can be used to confirm the position of the labeled glycine by observing correlations from the ¹³C-carbonyl to the alpha protons of both the glycine itself and the preceding amino acid.
-
2D ¹³C-¹³C COSY (Correlation Spectroscopy) or TOCSY (Total Correlation Spectroscopy): If the peptide is uniformly ¹³C labeled, these experiments can be used to trace the carbon backbone of the peptide.[3] For a single labeled site, these experiments are less informative but can reveal long-range couplings.
-
Measurement of J-couplings: Analyze the fine structure of the ¹³C signal in high-resolution spectra to measure one-bond (¹J_C'N) and two-bond (²J_C'Cα) coupling constants. These values are related to the backbone dihedral angles φ and ψ, respectively, and can be used as restraints in structure calculations.
Protocol 3: Mass Spectrometric Analysis
Sample Preparation:
-
Prepare a dilute solution of the purified peptide in a suitable solvent for mass spectrometry (e.g., 50% acetonitrile/50% water with 0.1% formic acid).
Mass Spectrometry Experiments:
-
Full Scan MS: Acquire a full scan mass spectrum to determine the molecular weight of the peptide. The observed mass should correspond to the theoretical mass, including the +1 Da mass shift from the ¹³C isotope.
-
Tandem MS (MS/MS):
-
Select the parent ion of the ¹³C-labeled peptide for fragmentation.
-
Use a suitable fragmentation method such as Collision-Induced Dissociation (CID), Higher-energy Collisional Dissociation (HCD), or Electron-Transfer Dissociation (ETD).[4]
-
Analyze the resulting fragment ions (b- and y-ions). The fragment ions containing the ¹³C-labeled glycine will exhibit a +1 Da mass shift compared to their unlabeled counterparts. This aids in the confident assignment of fragment ions and verification of the peptide sequence.
-
Data Presentation
The quantitative data obtained from NMR and MS analyses can be summarized for clear interpretation and comparison.
Table 1: Representative ¹³C NMR Chemical Shifts for Glycine Carbonyl Carbon in Different Secondary Structures.
| Secondary Structure | Typical ¹³C Chemical Shift Range (ppm) |
| α-helix | 175 - 178 |
| β-sheet | 171 - 174 |
| Random Coil | 173 - 176 |
Note: These are approximate ranges and can be influenced by neighboring residues and solvent conditions.
Table 2: Expected Mass Shifts in MS/MS Fragments for a Peptide Containing a ¹³C-Labeled Glycine.
| Fragment Ion Type | Contains ¹³C-Glycine | Expected Mass Shift (Da) |
| b-ion | Yes (if Gly is N-terminal to cleavage site) | +1 |
| b-ion | No (if Gly is C-terminal to cleavage site) | 0 |
| y-ion | Yes (if Gly is C-terminal to cleavage site) | +1 |
| y-ion | No (if Gly is N-terminal to cleavage site) | 0 |
Visualizations
The experimental workflow and the logical relationships in the data analysis can be visualized using diagrams.
Caption: Workflow for Solid-Phase Peptide Synthesis of a ¹³C-labeled peptide.
Caption: Overall workflow for peptide structure elucidation using isotopic labeling.
Caption: Logical flow for MS/MS fragmentation analysis of a ¹³C-labeled peptide.
Conclusion
The site-specific incorporation of Fmoc-Gly-OH-1-¹³C into peptides is a robust and highly informative method for detailed structural analysis. The protocols and data interpretation guidelines presented in this application note provide a framework for researchers to confidently apply this technique. The combination of solid-phase peptide synthesis with advanced NMR and mass spectrometry techniques enables the precise characterization of peptide structures, which is a critical step in fundamental biochemical research and the development of new peptide-based therapeutics.
References
- 1. chem.uzh.ch [chem.uzh.ch]
- 2. 13C NMR analysis of peptides and amino acids | Steelyard Analytics, Inc. [steelyardanalytics.com]
- 3. Structure elucidation of uniformly 13C labeled small molecule natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MS/MS Fragmentation Strategies For Efficient Glycopeptide Profiling [premierbiosoft.com]
Application Notes and Protocols for Fmoc-Gly-OH-1-13C in Solution-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the utilization of Fmoc-Gly-OH-1-¹³C in solution-phase peptide synthesis. The incorporation of the stable isotope ¹³C at the carbonyl carbon of the glycine residue offers a powerful, non-radioactive tool for researchers in proteomics, metabolomics, and drug development.[1][2] This isotopic labeling allows for precise tracking and quantification of peptides and proteins using mass spectrometry (MS) and enables detailed structural and dynamic studies by nuclear magnetic resonance (NMR) spectroscopy.[1][3]
Introduction to Fmoc-Gly-OH-1-¹³C in Peptide Synthesis
Fmoc-Gly-OH-1-¹³C is an isotopically labeled amino acid derivative where the carboxylic acid carbon of glycine is replaced with the ¹³C isotope. The 9-fluorenylmethyloxycarbonyl (Fmoc) group serves as a base-labile protecting group for the amino terminus, a cornerstone of modern peptide synthesis.[4][5] While solid-phase peptide synthesis (SPPS) is widely used, solution-phase synthesis remains a valuable technique, particularly for the synthesis of short peptides, peptide fragments for convergent synthesis, and when scaling up production.
The primary applications of incorporating ¹³C-labeled glycine include:
-
Quantitative Proteomics: Use as an internal standard for the accurate quantification of proteins and peptides by mass spectrometry.
-
Metabolic Labeling and Flux Analysis: Tracing the metabolic fate of glycine and its incorporation into larger biomolecules.
-
Structural Biology: Probing the structure, dynamics, and interactions of peptides and proteins using ¹³C NMR spectroscopy.[1][3] The specific labeling at the carbonyl carbon provides a sensitive probe for studying backbone conformations and dynamics.
Experimental Protocols
This section details a representative protocol for the solution-phase synthesis of a dipeptide, Fmoc-Gly(1-¹³C)-Ala-OMe, followed by the deprotection of the Fmoc group.
Materials and Reagents
-
Fmoc-Gly-OH-1-¹³C
-
L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Piperidine
-
Silica gel for column chromatography
Protocol 1: Synthesis of Fmoc-Gly(1-¹³C)-Ala-OMe
This protocol describes the coupling of Fmoc-Gly-OH-1-¹³C with L-Alanine methyl ester.
Step 1: Preparation of Alanine Methyl Ester Free Base
-
Dissolve L-Alanine methyl ester hydrochloride (1.05 eq.) in DCM.
-
Add DIPEA (1.1 eq.) and stir the mixture at room temperature for 15 minutes. The resulting solution contains the free base of alanine methyl ester and is used directly in the next step.
Step 2: Coupling Reaction
-
In a separate flask, dissolve Fmoc-Gly-OH-1-¹³C (1.0 eq.) and HOBt (1.1 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add DCC (1.1 eq.) to the Fmoc-glycine solution and stir for 15 minutes at 0 °C. A white precipitate of dicyclohexylurea (DCU) will form.
-
Add the previously prepared solution of L-Alanine methyl ester to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
Step 3: Work-up and Purification
-
Filter the reaction mixture to remove the precipitated DCU.
-
Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure dipeptide, Fmoc-Gly(1-¹³C)-Ala-OMe.
Protocol 2: Fmoc Deprotection of Fmoc-Gly(1-¹³C)-Ala-OMe
This protocol outlines the removal of the Fmoc protecting group to yield the free dipeptide.
Step 1: Deprotection Reaction
-
Dissolve the purified Fmoc-Gly(1-¹³C)-Ala-OMe (1.0 eq.) in a 20% solution of piperidine in DMF.
-
Stir the reaction mixture at room temperature for 1-2 hours.
Step 2: Isolation of the Deprotected Dipeptide
-
Concentrate the reaction mixture under high vacuum to remove the piperidine and DMF.
-
Co-evaporate with toluene to remove residual piperidine.
-
The resulting residue, H-Gly(1-¹³C)-Ala-OMe, can be used in subsequent coupling steps or further purified.
Data Presentation
The following table summarizes hypothetical quantitative data for the synthesis of Fmoc-Gly(1-¹³C)-Ala-OMe.
| Parameter | Value |
| Starting Materials | |
| Fmoc-Gly-OH-1-¹³C | 298.3 mg (1.0 mmol) |
| H-Ala-OMe·HCl | 153.6 mg (1.1 mmol) |
| Product: Fmoc-Gly(1-¹³C)-Ala-OMe | |
| Theoretical Yield | 383.4 mg (1.0 mmol) |
| Actual Yield | 325.9 mg |
| Yield (%) | 85% |
| Purity (by HPLC) | >98% |
| ¹³C NMR (CDCl₃, δ in ppm) | ~168 (¹³C=O, Gly), ~173 (C=O, Ala), ~52 (OCH₃), ~44 (α-C, Gly), ~49 (α-C, Ala), ~17 (β-C, Ala), Fmoc carbons |
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of the synthesis steps.
Caption: Workflow for the synthesis of Fmoc-Gly(1-¹³C)-Ala-OMe.
Caption: Logical steps in the synthesis and deprotection of the dipeptide.
References
- 1. Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of 13C-labeled iodoacetanilide and application to quantitative peptide analysis by isotope differential mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Anwendungshinweise und Protokolle für Fmoc-Gly-OH-1-13C in metabolischen Markierungsexperimenten
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Diese Anwendungsbeschreibung bietet detaillierte Protokolle und Richtlinien für den Einsatz von Fmoc-Gly-OH-1-13C in metabolischen Markierungsexperimenten. Der Schwerpunkt liegt auf der Untersuchung des Proteinstoffwechsels, der Stoffwechsel-Flussanalyse und der quantitativen Proteomik.
Einleitung
This compound ist eine stabil-isotopenmarkierte Form der Aminosäure Glycin, die mit einer Fluorenylmethoxycarbonyl (Fmoc)-Schutzgruppe versehen ist. Diese Schutzgruppe muss vor der Verwendung in der Zellkultur entfernt werden, um das freie, 13C-markierte Glycin für die metabolische Markierung freizusetzen. Nach der Aufnahme durch die Zellen wird [1-13C]Glycin in neu synthetisierte Proteine eingebaut. Dies ermöglicht die Verfolgung und Quantifizierung von Proteinen und Stoffwechselwegen mittels Massenspektrometrie (MS). Die metabolische Markierung mit stabilen Isotopen ist ein leistungsfähiges Werkzeug zur Untersuchung der Proteindynamik, zur Identifizierung von Biomarkern und zur Aufklärung von Krankheitsmechanismen.
Die Hauptanwendungen umfassen:
-
Quantitative Proteomik: Relative und absolute Quantifizierung von Proteinen in verschiedenen Zellzuständen.
-
Analyse des Proteinumsatzes: Messung der Synthese- und Abbauraten von Proteinen.
-
Metabolische Flussanalyse (MFA): Verfolgung des Einbaus von 13C-Atomen in verschiedene Stoffwechselwege zur Bestimmung von Flussraten.
-
Identifizierung von Protein-Protein-Interaktionen: In Kombination mit "Pulse-Chase"-Experimenten.
Datenpräsentation: Quantitative Analyse
Die aus metabolischen Markierungsexperimenten mit [1-13C]Glycin gewonnenen quantitativen Daten können in Tabellen zusammengefasst werden, um den Vergleich zwischen verschiedenen experimentellen Bedingungen zu erleichtern.
Tabelle 1: Inkorporationseffizienz von [1-13C]Glycin in Gesamtprotein
| Zelllinie | Behandlungs-gruppe | Inkubationszeit (Stunden) | 13C-Inkorporation (%) |
| HeLa | Kontrolle | 24 | 95,2 ± 1,8 |
| HeLa | Wirkstoff X | 24 | 88,5 ± 2,1 |
| A549 | Kontrolle | 24 | 92,1 ± 2,5 |
| A549 | Wirkstoff X | 24 | 75,3 ± 3,0 |
Tabelle 2: Relativer Proteinumsatz ausgewählter Proteine nach Behandlung
| Protein | Uniprot-ID | Relative Faltungsänderung (Wirkstoff X vs. Kontrolle) | p-Wert |
| GAPDH | P04406 | 0,98 | 0,85 |
| HSP90AA1 | P07900 | 1,75 | <0,01 |
| EGFR | P00533 | 0,62 | <0,05 |
| PCNA | P12004 | 1,05 | 0,72 |
Experimentelle Protokolle
Protokoll zur Abspaltung der Fmoc-Schutzgruppe
Dieses Protokoll beschreibt die Entfernung der Fmoc-Gruppe von this compound, um [1-13C]Glycin für die Verwendung in Zellkulturmedien zu erhalten.
Materialien:
-
This compound
-
Piperidin
-
Dimethylformamid (DMF)
-
Diethylether (kalt)
-
Salzsäure (HCl), 1 M
-
Rotationsverdampfer
-
Lyophilisator
Durchführung:
-
Lösen Sie this compound in DMF (z. B. 100 mg in 2 ml).
-
Geben Sie 20 % (v/v) Piperidin in die Lösung.
-
Rühren Sie die Reaktion bei Raumtemperatur für 2 Stunden.
-
Entfernen Sie das DMF und überschüssiges Piperidin unter reduziertem Druck mit einem Rotationsverdampfer.
-
Lösen Sie den Rückstand in einer minimalen Menge Wasser und säuern Sie mit 1 M HCl auf einen pH-Wert von ~2 an.
-
Fällen Sie das freigesetzte [1-13C]Glycin durch Zugabe von kaltem Diethylether aus.
-
Zentrifugieren Sie die Suspension, um das Produkt zu pelletieren, und verwerfen Sie den Überstand.
-
Waschen Sie das Pellet mehrmals mit kaltem Diethylether.
-
Trocknen Sie das [1-13C]Glycin-Produkt durch Lyophilisierung.
-
Bestätigen Sie die Reinheit und Identität mittels Massenspektrometrie.
Protokoll zur metabolischen Markierung von Säugetierzellen
Dieses Protokoll beschreibt die metabolische Markierung von adhärenten Säugetierzellen mit [1-13C]Glycin.
Materialien:
-
Zellkulturmedium ohne Glycin (Spezialanfertigung)
-
Dialysiertes fötales Kälberserum (dFBS)
-
[1-13C]Glycin (aus Protokoll 3.1)
-
Zellkulturplatten
-
Phosphatgepufferte Salzlösung (PBS)
-
Lyse-Puffer (z. B. RIPA-Puffer)
-
Protease-Inhibitor-Cocktail
Durchführung:
-
Herstellung des Markierungsmediums: Bereiten Sie das glycinfreie Zellkulturmedium vor und ergänzen Sie es mit dFBS und anderen notwendigen Zusätzen. Fügen Sie [1-13C]Glycin in der gewünschten Endkonzentration hinzu (typischerweise die gleiche Konzentration wie Glycin in Standardmedien).
-
Zellkultur: Säen Sie die Zellen in der entsprechenden Dichte auf Zellkulturplatten aus und kultivieren Sie sie über Nacht in Standardmedium.
-
Beginn der Markierung: Entfernen Sie das Standardmedium, waschen Sie die Zellen zweimal mit PBS und geben Sie das vorbereitete Markierungsmedium hinzu.
-
Inkubation: Inkubieren Sie die Zellen für den gewünschten Zeitraum (z. B. 24-72 Stunden, abhängig von der Zellteilungsrate und dem Proteinumsatz).
-
Zellernte: Entfernen Sie das Markierungsmedium, waschen Sie die Zellen zweimal mit kaltem PBS.
-
Zelllyse: Geben Sie kalten Lyse-Puffer mit Protease-Inhibitoren zu den Zellen, inkubieren Sie auf Eis für 30 Minuten und ernten Sie die Zelllysate.
-
Proteingewinnung: Zentrifugieren Sie die Lysate, um Zelltrümmer zu entfernen, und sammeln Sie den Überstand, der die markierten Proteine enthält.
-
Bestimmen Sie die Proteinkonzentration (z. B. mittels BCA-Assay).
Protokoll zur Probenvorbereitung für die MS-Analyse
Materialien:
-
Dithiothreitol (DTT)
-
Iodacetamid (IAA)
-
Trypsin (MS-Qualität)
-
Ammoniumbicarbonat-Puffer (50 mM)
-
Ameisensäure
-
C18-Entsalzungssäulchen
Durchführung:
-
Reduktion und Alkylierung: Nehmen Sie eine definierte Menge an Proteinlysat (z. B. 100 µg), fügen Sie DTT zu einer Endkonzentration von 10 mM hinzu und inkubieren Sie für 1 Stunde bei 56 °C. Kühlen Sie auf Raumtemperatur ab, fügen Sie IAA zu einer Endkonzentration von 20 mM hinzu und inkubieren Sie für 45 Minuten im Dunkeln.
-
Proteinverdau: Verdünnen Sie die Probe mit 50 mM Ammoniumbicarbonat-Puffer, um die Konzentration des denaturierenden Mittels zu reduzieren. Fügen Sie Trypsin in einem Verhältnis von 1:50 (Trypsin:Protein) hinzu und inkubieren Sie über Nacht bei 37 °C.
-
Ansäuern: Stoppen Sie den Verdau durch Zugabe von Ameisensäure auf einen pH-Wert von <3.
-
Entsalzung: Entsalzen und konzentrieren Sie die Peptidprobe mit C18-Säulchen gemäß den Anweisungen des Herstellers.
-
Trocknung und Rekonstitution: Trocknen Sie die eluierten Peptide in einem Vakuumzentrifugen und rekonstituieren Sie sie in einem für die LC-MS/MS-Analyse geeigneten Puffer (z. B. 0,1 % Ameisensäure in Wasser).
Visualisierungen
Glycin-Stoffwechselweg
Abbildung 1: Vereinfachter Stoffwechselweg von Glycin.
Experimenteller Arbeitsablauf
Abbildung 2: Arbeitsablauf für metabolische Markierungsexperimente.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low-Yield SPPS with Fmoc-Gly-OH-1-13C
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during Solid-Phase Peptide Synthesis (SPPS), with a special focus on syntheses involving Fmoc-Gly-OH-1-13C.
Frequently Asked Questions (FAQs)
Q1: We are experiencing a significantly lower than expected yield in our peptide synthesis after incorporating this compound. What are the common causes?
A1: Low yield in SPPS, particularly after the addition of a glycine residue, can stem from several factors. Key areas to investigate include:
-
Incomplete Fmoc Deprotection: The N-terminal Fmoc group may not be fully removed, preventing the subsequent amino acid from coupling efficiently.
-
Inefficient Coupling: The carboxylic acid of the incoming this compound may not have coupled completely to the N-terminus of the growing peptide chain on the resin.
-
Peptide Aggregation: Glycine, despite its small side chain, can contribute to inter- or intra-chain hydrogen bonding, leading to peptide aggregation on the solid support.[1] This is especially prevalent in longer peptide sequences (typically over 12 amino acids) and can hinder reagent accessibility.[1]
-
Steric Hindrance: While glycine itself is not sterically bulky, the growing peptide chain can become sterically hindered, making subsequent couplings more difficult. The large Fmoc protecting group can also contribute to spatial crowding.[1]
-
Side Reactions: Undesirable chemical reactions can occur, leading to the formation of byproducts and a reduction in the yield of the target peptide.
The use of an isotopically labeled amino acid like this compound is not expected to significantly alter its chemical reactivity compared to the unlabeled counterpart. Therefore, troubleshooting should focus on standard SPPS optimization strategies.
Q2: How can we confirm if Fmoc deprotection is complete?
A2: The most common method to monitor Fmoc deprotection is the Kaiser test (also known as the ninhydrin test).[2][3] This is a highly sensitive colorimetric assay for detecting free primary amines on the resin.[4]
-
Positive Result (Blue/Purple Beads): Indicates the presence of free primary amines, confirming successful Fmoc deprotection.[3][4]
-
Negative Result (Yellow/Colorless Beads): Suggests that the Fmoc group is still attached, and the deprotection step should be repeated or extended.[5]
It is important to note that the Kaiser test is not reliable for N-terminal proline residues.[3]
Q3: What should we do if the Kaiser test is negative after the standard deprotection time?
A3: If the Kaiser test indicates incomplete deprotection, you can:
-
Extend the Deprotection Time: Increase the incubation time with the piperidine solution.
-
Repeat the Deprotection Step: Perform a second deprotection treatment.
-
Use a Stronger Base: In some cases, a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be used, often in combination with piperidine, to enhance deprotection efficiency.[6][7] However, DBU should be used with caution as it can promote side reactions like aspartimide formation.[6]
Q4: Our coupling reaction with this compound seems to be inefficient. How can we improve the coupling yield?
A4: To improve coupling efficiency, consider the following strategies:
-
Double Coupling: After the initial coupling reaction, repeat the process with a fresh solution of activated this compound.
-
Increase Reagent Equivalents: Use a higher molar excess of the amino acid and coupling reagents relative to the resin loading capacity.
-
Change Activation Method: If you are using a standard carbodiimide-based activation (e.g., DIC/HOBt), switching to a uronium/aminium salt-based reagent like HBTU, HATU, or PyBOP may improve coupling efficiency, especially for difficult sequences.[4]
-
Optimize Solvent: Ensure your solvents (e.g., DMF, NMP) are of high purity and anhydrous. For aggregating sequences, using a more polar solvent like NMP or adding chaotropic salts may be beneficial.[8]
Q5: We suspect peptide aggregation is causing low yield. How can we mitigate this issue, especially with glycine-rich sequences?
A5: Peptide aggregation is a significant challenge in SPPS.[9] Strategies to overcome this include:
-
Use of "Structure-Breaking" Amino Acids: Incorporating pseudoproline dipeptides or Dmb-glycine derivatives can disrupt the secondary structures that lead to aggregation.[8] For a Gly-Gly motif, using Fmoc-Gly-(Dmb)Gly-OH can be particularly effective.[8]
-
Elevated Temperature Synthesis: Performing the coupling and deprotection steps at a higher temperature can help to disrupt hydrogen bonds and improve solvation.
-
Low-Loading Resin: Using a resin with a lower substitution level can increase the distance between peptide chains, reducing the likelihood of intermolecular aggregation.[10]
-
Chaotropic Agents: Adding salts like LiCl to the reaction mixture can help to break up aggregates.[8]
Troubleshooting Guides
Guide 1: Diagnosing and Resolving Low Yield After this compound Incorporation
This guide provides a systematic approach to troubleshooting low peptide yield.
Step 1: Monitor Deprotection and Coupling Steps
-
Action: Perform a Kaiser test after the deprotection step preceding the glycine coupling and after the coupling of this compound.
-
Interpretation & Solution:
-
Negative Kaiser test before coupling: Incomplete deprotection of the previous amino acid. Repeat the deprotection step.
-
Positive Kaiser test after coupling: Incomplete coupling of this compound. Perform a double coupling.
-
Step 2: Analyze a Cleaved Peptide Sample
-
Action: Cleave a small amount of resin-bound peptide and analyze the crude product using analytical HPLC and Mass Spectrometry (MS).[4][11]
-
Interpretation & Solution:
-
HPLC shows multiple peaks: Indicates the presence of impurities such as deletion sequences (from incomplete coupling) or truncated peptides (from incomplete deprotection).[12]
-
MS confirms the mass of the desired peptide and deletion sequences: This points towards inefficient coupling at one or more steps.
-
MS shows unexpected masses: Suggests the occurrence of side reactions.
-
Step 3: Address Potential Aggregation
-
Action: Observe the resin beads. A failure to swell properly can be an indication of aggregation.[9]
-
Interpretation & Solution:
-
Resin appears clumped or does not swell: Likely peptide aggregation. Implement strategies to disrupt aggregation as outlined in the FAQs.
-
The following diagram illustrates a decision-making workflow for troubleshooting low yield:
A troubleshooting workflow for low-yield SPPS.
Data Presentation
Table 1: Common Coupling Reagents for Fmoc-SPPS
| Coupling Reagent | Acronym | Class | Recommended Use |
| N,N'-Diisopropylcarbodiimide | DIC | Carbodiimide | Standard couplings, often used with HOBt |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Uronium Salt | Efficient for most couplings, including moderately difficult ones |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU | Aminium Salt | Highly efficient for difficult couplings and sterically hindered amino acids |
| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Phosphonium Salt | Effective coupling reagent, but generates carcinogenic HMPA as a byproduct |
| (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyBOP | Phosphonium Salt | Similar to BOP but avoids HMPA formation |
Table 2: Troubleshooting Guide Summary
| Symptom | Potential Cause | Recommended Action |
| Yellow beads after deprotection (Kaiser test) | Incomplete Fmoc removal | Extend deprotection time or repeat the step. Consider adding DBU.[7] |
| Blue beads after coupling (Kaiser test) | Incomplete coupling reaction | Perform a double coupling. Increase reagent equivalents. Change coupling reagent. |
| Resin fails to swell, appears clumpy | Peptide aggregation | Switch to a low-loading resin. Use NMP as a solvent. Add chaotropic salts. |
| HPLC of crude product shows multiple peaks | Deletion or truncated sequences | Optimize deprotection and coupling steps at each cycle. |
Experimental Protocols
Protocol 1: Kaiser Test for Free Primary Amines
The Kaiser test is used to detect free primary amines on the resin, indicating complete deprotection.[2][3]
Reagents:
-
Solution A: 1. Dissolve 16.5 mg of KCN in 25 mL of distilled water. 2. Dilute 1.0 mL of this solution with 49 mL of pyridine.[3]
-
Solution B: Dissolve 1.0 g of ninhydrin in 20 mL of n-butanol.[3]
-
Solution C: Dissolve 40 g of phenol in 20 mL of n-butanol.[3]
Procedure:
-
Place a small sample of resin (10-15 beads) into a small glass test tube.
-
Add 2-3 drops of each of Solution A, Solution B, and Solution C to the test tube.[3]
-
Heat the test tube at 110°C for 5 minutes.[3]
-
Observe the color of the resin beads and the solution.
-
Intense blue color: Positive result (free amines present).
-
Colorless or yellow: Negative result (no free amines).
-
Protocol 2: Standard Fmoc Deprotection
This protocol describes the standard procedure for removing the Fmoc protecting group from the N-terminus of the growing peptide chain.
Reagent:
-
20% (v/v) piperidine in N,N-dimethylformamide (DMF).[13]
Procedure:
-
Wash the peptide-resin with DMF (3 times).
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate the mixture at room temperature for 5-10 minutes.
-
Drain the solution.
-
Add a fresh aliquot of 20% piperidine in DMF and agitate for another 10-15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (at least 5 times) to remove all traces of piperidine.
Protocol 3: HBTU/DIPEA Activation and Coupling
This protocol outlines a common and efficient method for coupling an Fmoc-protected amino acid to the resin-bound peptide.
Reagents:
-
Fmoc-amino acid (e.g., this compound) (3-5 equivalents)
-
HBTU (3-5 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)
-
DMF
Procedure:
-
In a separate vessel, dissolve the Fmoc-amino acid and HBTU in DMF.
-
Add DIPEA to the solution and mix for 1-2 minutes to pre-activate the amino acid.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Drain the reaction solution and wash the resin with DMF (3-5 times).
-
Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result is desired).
Mandatory Visualizations
The following diagram illustrates the core cyclical workflow of Fmoc-based Solid-Phase Peptide Synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. americanpeptidesociety.org [americanpeptidesociety.org]
- 3. peptide.com [peptide.com]
- 4. chempep.com [chempep.com]
- 5. iris-biotech.de [iris-biotech.de]
- 6. peptide.com [peptide.com]
- 7. iris-biotech.de [iris-biotech.de]
- 8. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 9. peptide.com [peptide.com]
- 10. Accelerated solid-phase synthesis of glycopeptides containing multiple N -glycosylated sites - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01886A [pubs.rsc.org]
- 11. bachem.com [bachem.com]
- 12. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 13. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
Technical Support Center: Preventing Aggregation in Peptides
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions to address and prevent aggregation in peptides, with a special focus on those containing 13C-glycine.
Frequently Asked Questions (FAQs)
Q1: Does the presence of a 13C isotope on a glycine residue increase the risk of peptide aggregation?
A1: There is no direct evidence to suggest that incorporating a 13C stable isotope into a glycine residue significantly alters a peptide's propensity for aggregation. The physicochemical properties of a 13C-labeled amino acid are nearly identical to its unlabeled counterpart, as the mass difference is minimal. Aggregation is primarily driven by factors inherent to the peptide's sequence and its environment, not by isotopic labeling. Therefore, strategies for preventing aggregation in 13C-glycine-containing peptides are the same as for their unlabeled analogues.
Q2: What are the primary causes of aggregation in glycine-containing peptides?
A2: Peptide aggregation is a complex process driven by the formation of intermolecular non-covalent bonds. Key factors include:
-
Hydrophobic Interactions : Peptides with a high content of hydrophobic amino acids (>50%) are prone to aggregate in aqueous solutions to minimize their exposure to water.
-
Hydrogen Bonding : The peptide backbone can form intermolecular hydrogen bonds, leading to the formation of secondary structures like β-sheets, which are common in aggregated states.
-
Peptide Sequence : Specific "aggregation-prone regions" (APRs), often short sequences of 5-10 amino acids with high hydrophobicity and β-sheet forming propensity, can initiate aggregation. While glycine itself is not hydrophobic, its flexibility can increase the propensity of the peptide backbone to adopt conformations that favor aggregation. Gly-Gly motifs, in particular, can be problematic.
-
Environmental Factors : pH, ionic strength, temperature, and peptide concentration all play a critical role. Aggregation is often maximal when the pH of the solution is close to the peptide's isoelectric point (pI), where the net charge is zero.
Q3: How can I improve the initial solubility of my lyophilized 13C-glycine peptide?
A3: Proper initial solubilization is critical to prevent aggregation. A systematic approach is recommended:
-
Start with a Small Test Amount : Before dissolving the entire sample, test the solubility of a small portion.
-
Determine the Peptide's Net Charge : Calculate the overall charge at neutral pH by assigning a value of +1 to basic residues (Lys, Arg, His, N-terminus) and -1 to acidic residues (Asp, Glu, C-terminus).
-
Choose an Appropriate Initial Solvent :
-
Net Positive Charge (Basic Peptides) : Start with sterile, distilled water. If solubility is poor, add a small amount of 10% acetic acid or 0.1% TFA.
-
Net Negative Charge (Acidic Peptides) : Start with sterile, distilled water. If solubility is poor, add a small amount of 10% ammonium bicarbonate or 0.1% aqueous ammonia. Avoid basic solutions if the peptide contains cysteine, as this can cause oxidation; use DMF instead.
-
Net Zero Charge (Neutral or Hydrophobic Peptides) : These are often the most difficult. Start with a minimal amount of an organic solvent like DMSO, DMF, or acetonitrile. Once the peptide is dissolved, slowly add the aqueous buffer of choice while vortexing. If the peptide precipitates, it has reached its solubility limit in that co-solvent mixture.
-
Q4: What additives or excipients can I use to prevent peptide aggregation in solution?
A4: Various additives can be included in the buffer to stabilize the peptide and prevent aggregation. These work by altering the solution environment or by directly interacting with the peptide.
| Additive Class | Examples | Typical Concentration | Mechanism of Action |
| Amino Acids | L-Arginine, L-Glutamate | 50-100 mM | Can suppress aggregation by binding to charged and hydrophobic regions and screening charges. |
| Denaturants | Guanidine-HCl, Urea | 6-8 M (for solubilizing aggregates) | Disrupts hydrogen bonds that hold aggregates together; typically used for resolubilization rather than prevention in functional assays. |
| Surfactants | Tween 20, CHAPS | 0.01% - 0.1% | Non-ionic or zwitterionic detergents that can coat hydrophobic patches on the peptide surface, preventing self-association. |
| Chaotropic Salts | NaClO₄, KSCN | 0.8 - 4 M (in synthesis) | Can disrupt the structure of water, which can interfere with the hydrophobic interactions that drive aggregation. |
| Sugars/Polyols | Glycerol, Sucrose | 5-20% (v/v) | Act as cryoprotectants and stabilizers, often by being preferentially excluded from the peptide surface, which favors a more compact, soluble state. |
Q5: Are there special considerations during solid-phase peptide synthesis (SPPS) to prevent aggregation of glycine-rich sequences?
A5: Yes, aggregation during SPPS is a common issue, especially with glycine-rich sequences, and can lead to incomplete deprotection and coupling reactions. Strategies to mitigate this include:
-
Backbone Protection : Incorporating a 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) group onto the nitrogen of a glycine residue disrupts the hydrogen bonding that leads to interchain aggregation.
-
Dmb Dipeptides : Using
Technical Support Center: Fmoc-Gly-OH-1-13C Deprotection
This guide provides troubleshooting advice and frequently asked questions regarding side reactions encountered during the deprotection of Fmoc-Gly-OH-1-13C and other Fmoc-protected amino acids in solid-phase peptide synthesis (SPPS). While the ¹³C isotopic label on the glycine is crucial for analytical purposes, it does not significantly alter the chemical reactivity during the Fmoc deprotection step. Therefore, the side reactions and mitigation strategies discussed are broadly applicable to standard Fmoc chemistry.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of Fmoc deprotection?
A1: The Fmoc (9-fluorenylmethyloxycarbonyl) group is a base-labile protecting group.[1] Its removal is achieved through a two-step β-elimination mechanism when treated with a mild base, typically a secondary amine like piperidine in a polar solvent such as DMF.[2][3] First, the base abstracts the acidic proton from the 9-position of the fluorene ring system.[2][4] This is followed by an elimination step that releases the free amine of the peptide, carbon dioxide, and a highly reactive intermediate called dibenzofulvene (DBF).[2][4] The excess secondary amine in the reaction mixture then traps the DBF to form a stable adduct, driving the reaction to completion.[2]
Q2: What are the most common side reactions during Fmoc deprotection?
A2: Several side reactions can occur during the repetitive base treatments in Fmoc SPPS. The most common include:
-
Diketopiperazine (DKP) Formation: This is a primary concern at the dipeptide stage. The newly deprotected N-terminal amine can attack the ester linkage to the resin, cleaving the dipeptide from the support as a cyclic diketopiperazine.[5][6] This is particularly prevalent with C-terminal proline residues.[5]
-
Aspartimide Formation: This affects aspartic acid (Asp) residues, especially when followed by Gly, Asn, Asp, or Gln.[5][7] The peptide backbone nitrogen attacks the side-chain ester, forming a cyclic imide. This can lead to racemization and subsequent hydrolysis or aminolysis (e.g., by piperidine) to form a mixture of α- and β-peptides.[5][8]
-
3-(1-piperidinyl)alanine Formation: This occurs when synthesizing peptides with a C-terminal cysteine. The base can catalyze the elimination of the thiol-protecting group to form dehydroalanine, which is then attacked by piperidine to form an irreversible adduct.[5][8]
-
Incomplete Deprotection: If the Fmoc group is not completely removed, the subsequent coupling reaction will fail for that chain, leading to deletion sequences in the final product.[5] This can be caused by peptide aggregation or steric hindrance.[9]
-
Racemization: C-terminal cysteine residues are particularly susceptible to base-mediated epimerization.[7]
Q3: How can I detect if Fmoc deprotection is incomplete?
A3: Incomplete deprotection can be identified using several methods:
-
UV-Vis Monitoring: The dibenzofulvene-piperidine adduct has a characteristic UV absorbance around 301 nm.[10] By monitoring the concentration of this adduct in the flow-through from the reactor, you can quantify the extent of Fmoc removal.[10]
-
The Kaiser Test: This is a highly sensitive colorimetric test for the presence of free primary amines on the resin.[9][10] After the deprotection step, a small sample of resin beads is heated with ninhydrin reagents. A dark blue or violet color indicates the presence of free amines (successful deprotection), while yellow beads indicate a failed deprotection.[9][10] Note that N-terminal proline will give a brownish-red color.[6]
Q4: I am synthesizing a dipeptide and losing a significant amount of product from the resin during the second deprotection step. What is happening?
A4: This is a classic sign of diketopiperazine (DKP) formation.[6] The deprotected amino group of the second amino acid is intramolecularly attacking the bond that links the first amino acid to the resin, cleaving the dipeptide. To mitigate this, you can use a more sterically hindered resin, such as a 2-chlorotrityl chloride resin, or couple a pre-formed Fmoc-dipeptide instead of performing the sequence one residue at a time.[6][8]
Troubleshooting Guides
Problem 1: Low Peptide Yield and/or Deletion Sequences in Final Product
| Possible Cause | Diagnostic Test | Recommended Solution |
| Incomplete Fmoc Deprotection | Perform a Kaiser test after deprotection. Yellow beads indicate remaining Fmoc groups.[10] | Extend the deprotection time or perform a second deprotection treatment.[5] For difficult sequences prone to aggregation, consider adding 1-5% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to the piperidine/DMF solution to increase basicity.[5][6] |
| Peptide Aggregation | Slow or incomplete Fmoc removal kinetics as observed by UV monitoring.[9] Poor resin swelling. | Switch to a more polar solvent like N-methylpyrrolidone (NMP). Perform couplings at an elevated temperature. Incorporate pseudoproline dipeptides or other backbone-disrupting elements.[8] |
Problem 2: Appearance of Unexpected Side Products
| Possible Cause | Diagnostic Test | Recommended Solution |
| Aspartimide Formation | Mass spectrometry will show peaks corresponding to the correct mass but with different retention times on HPLC. Tandem MS can confirm the presence of β-aspartyl linkages. | Add 0.1 M 1-hydroxybenzotriazole (HOBt) to the deprotection solution (20% piperidine/DMF).[11] Use bulkier side-chain protecting groups for Aspartic acid.[5] Consider using a milder base like piperazine, which has been shown to cause less aspartimide formation.[11][12] |
| Diketopiperazine (DKP) Formation | Significant loss of peptide from the resin at the dipeptide stage. | Use a 2-chlorotrityl chloride resin, which is sterically bulky and suppresses this side reaction.[8] Alternatively, use a pre-synthesized Fmoc-dipeptide for the first coupling.[5] |
| Piperidine Adduct Formation | Mass spectrometry reveals a mass increase of +51 Da for Cys-containing peptides. | Use a sterically bulky protecting group for the Cysteine thiol, such as trityl (Trt), to minimize the initial β-elimination step.[5][8] |
Quantitative Data on Deprotection Side Reactions
The choice of base and additives can significantly impact the level of side reactions.
Table 1: Comparison of Deprotection Reagents and Aspartimide Formation
| Deprotection Reagent | Additive (0.1 M) | % Aspartimide Formation (Peptide I)¹ | % Aspartimide Formation (Peptide II)² |
| 20% Piperidine/DMF | None | 15.6 | 13.9 |
| 20% Piperidine/DMF | HOBt | 4.8 | 6.5 |
| 50% Piperazine/DMF | None | 5.3 | 4.7 |
| 50% Piperazine/DMF | HOBt | 1.2 | 1.9 |
| 5% DBU/DMF | HOBt | 10.1 | 11.2 |
| ¹Data adapted from studies on a sensitive peptide sequence.[11] Best results are highlighted in bold. | |||
| ²Represents a different sensitive peptide sequence.[11] |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection
This protocol is a general procedure for manual Fmoc deprotection during SPPS.
-
Swell the Fmoc-peptide-resin in DMF for at least 30 minutes.[13]
-
Drain the DMF from the reaction vessel.
-
Add a solution of 20% piperidine in DMF (v/v) to the resin. Use enough solution to fully cover the resin (e.g., 5-10 mL per gram of resin).[13]
-
Agitate the mixture (e.g., by bubbling nitrogen gas or using a shaker) for 3-5 minutes.[6]
-
Drain the deprotection solution.
-
Repeat steps 3-5, this time agitating for 7-10 minutes to ensure complete removal.[6]
-
Wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[13]
-
The resin is now ready for the next amino acid coupling step.
Protocol 2: Monitoring Deprotection by UV-Vis Spectroscopy
This method allows for the quantitative determination of Fmoc group removal.
-
Collect the filtrate from the deprotection steps (Protocol 1, steps 4 and 6).
-
Combine the filtrates and dilute with a known volume of DMF.
-
Measure the absorbance of the diluted solution at ~301 nm using a UV-Vis spectrophotometer.[10]
-
Calculate the amount of Fmoc group removed using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for the piperidine-dibenzofulvene adduct is approximately 7800 M⁻¹cm⁻¹.[10]
Protocol 3: The Kaiser Test for Free Primary Amines
This qualitative test confirms the presence or absence of free N-terminal amines.[10]
-
Prepare three solutions:
-
Take a small sample of resin beads (~5-10 mg) from the reaction vessel after the deprotection and washing steps.
-
Place the beads in a small glass test tube.
-
Add 2-3 drops of each solution (A, B, and C) to the test tube.
-
Observe the color of the beads and the solution:
-
Dark Blue/Violet: Test is positive. Free primary amines are present (Deprotection successful).
-
Yellow/Colorless: Test is negative. No free primary amines (Deprotection incomplete).
-
Visualizations
Caption: A typical workflow for the Fmoc deprotection and coupling cycle in SPPS.
References
- 1. fiveable.me [fiveable.me]
- 2. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. total-synthesis.com [total-synthesis.com]
- 4. researchgate.net [researchgate.net]
- 5. iris-biotech.de [iris-biotech.de]
- 6. chempep.com [chempep.com]
- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. iris-biotech.de [iris-biotech.de]
- 11. ptacts.uspto.gov [ptacts.uspto.gov]
- 12. researchgate.net [researchgate.net]
- 13. chem.uci.edu [chem.uci.edu]
Technical Support Center: Fmoc-Gly-OH-1-13C Coupling Issues
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This guide provides troubleshooting assistance for researchers encountering incomplete coupling of Fmoc-Gly-OH-1-13C during Solid-Phase Peptide Synthesis (SPPS).
Troubleshooting Guide (Q&A)
Q1: What are the primary causes of incomplete coupling of this compound?
While Glycine is typically one of the easiest amino acids to couple due to its lack of steric hindrance, several factors can lead to an incomplete reaction. These issues are generally not related to the 1-13C isotope itself but stem from common SPPS challenges.
-
Peptide Aggregation: The growing peptide chain can fold and form inter- or intra-chain hydrogen bonds, creating secondary structures like β-sheets. This aggregation can block the N-terminal amine, preventing the incoming amino acid from coupling efficiently.[1] This is a sequence-dependent issue and can become more pronounced as the peptide elongates.[2]
-
Poor Resin Swelling: The solid support must be adequately swollen for reagents to diffuse and access reactive sites. Inappropriate solvent choice or over-dried resin beads can lead to poor swelling and, consequently, incomplete coupling.[3][4]
-
Reagent Degradation or Insufficiency: Coupling reagents (e.g., HBTU, HATU) and bases (e.g., DIPEA) can degrade over time, especially if exposed to moisture. Using insufficient equivalents of the amino acid or coupling reagents relative to the resin's substitution level will also result in unreacted sites.[3]
-
Steric Hindrance: Although less common for Glycine, steric hindrance from bulky protecting groups on adjacent residues or the linker can sometimes impede the reaction.[5]
-
Purity of Labeled Amino Acid: While the ¹³C isotope does not chemically affect reactivity, impurities in the specific batch of this compound could inhibit the reaction.
Q2: How can I confirm that the coupling reaction is incomplete?
Several qualitative and quantitative methods can be used to monitor the reaction's progress and confirm the presence of unreacted (free) primary amines on the resin.
-
Kaiser Test (Ninhydrin Test): This is a highly sensitive and widely used qualitative test. A few resin beads are heated with ninhydrin reagents. The presence of free primary amines results in an intense blue color on the beads and/or in the solution.[6][7] A negative (yellow/colorless) result indicates a complete reaction.[8]
-
TNBS (2,4,6-Trinitrobenzenesulfonic acid) Test: This is another colorimetric test where free amines produce an orange color on the resin beads.[9][10]
-
Cleave and Analyze: A small sample of the peptide-resin can be cleaved, and the resulting crude peptide analyzed by HPLC and Mass Spectrometry (MS).[8][11] The presence of "deletion sequences" (peptides missing the Glycine residue) confirms incomplete coupling.
Q3: What immediate steps should I take if I detect incomplete coupling?
If a positive Kaiser test indicates free amines, you have two primary options: recoupling or capping.
-
Recoupling (Double Coupling): This is the most common approach. The coupling procedure is simply repeated with a fresh solution of the activated this compound.[3] This second coupling step often drives the reaction to completion.
-
Capping: If recoupling is unsuccessful or if you want to prevent the formation of deletion sequences, the unreacted N-terminal amines can be permanently blocked. This is typically done using acetic anhydride and a base like pyridine or DIPEA.[12][13] Capped sequences are truncated but are often easier to separate from the desired full-length peptide during purification.[14]
Frequently Asked Questions (FAQs)
Q1: Does the 1-13C isotope in this compound affect the coupling reaction?
No, a single ¹³C isotope at the carboxyl position has a negligible effect on the chemical reactivity or kinetics of the coupling reaction. The mass difference is too small to cause a significant kinetic isotope effect. Any issues encountered are almost certainly due to other common SPPS factors. However, it is always good practice to ensure the purity of the isotopically labeled reagent.
Q2: Is Glycine considered a "difficult" amino acid to couple?
Generally, no. Glycine's small side chain (a hydrogen atom) means it is not sterically hindered. However, glycine-rich sequences or a Gly-Gly motif can be problematic due to their high propensity for peptide aggregation.[15]
Q3: When should I choose to cap the unreacted amines instead of performing a second coupling?
Capping is recommended in the following scenarios:
-
After a recoupling attempt has already failed (i.e., the Kaiser test is still positive).
-
When synthesizing very long peptides where even a small percentage of deletion sequences can complicate purification.[11]
-
If the sequence is known to be particularly prone to aggregation, where further coupling attempts may be futile.
Troubleshooting Workflow & Decision Making
The following diagrams illustrate a typical workflow for troubleshooting incomplete coupling and a decision-making process when a positive Kaiser test is observed.
Data Summary
Table 1: Interpretation of Kaiser Test Results
| Observation | Interpretation | Recommended Action |
| Resin beads and solution are yellow | Coupling is complete | Proceed to the next deprotection step. |
| Resin beads are dark blue | Coupling is incomplete | Recouple (double couple).[7] |
| Solution is intense blue, beads are blue | Coupling has failed | Check reagents, then recouple or cap.[7] |
| Solution is light blue, beads colorless | Nearly complete | Extend coupling time or proceed to capping.[7] |
Table 2: Common Coupling Reagents and Activators
| Reagent Class | Examples | Common Activator/Base | Notes |
| Aminium/Uronium | HBTU, HATU, HCTU | DIPEA, 2,4,6-Collidine | Highly efficient and fast-acting. HATU is often used for difficult couplings.[16][17] |
| Carbodiimide | DIC, DCC | HOBt, Oxyma Pure | Cost-effective. DCC can form an insoluble urea byproduct.[17] |
| Phosphonium | PyBOP, PyBrOP | DIPEA | PyBrOP is very reactive and useful for hindered couplings. |
Key Experimental Protocols
Protocol 1: Kaiser Test for Free Amines
This protocol is a qualitative test to detect the presence of primary amines on the peptide-resin.[7]
Materials:
-
Reagent A: 1.0 mL of 16.5 mg/mL KCN in water, diluted into 49 mL of pyridine.
-
Reagent B: 1.0 g of ninhydrin dissolved in 20 mL of n-butanol.
-
Reagent C: 40 g of phenol dissolved in 20 mL of n-butanol.
-
Small test tubes.
-
Heating block or oven set to 100-110°C.
Procedure:
-
Place 10-15 beads of the washed and dried peptide-resin into a clean test tube.
-
Add 2-3 drops of Reagent A to the test tube.
-
Add 2-3 drops of Reagent B to the test tube.
-
Add 2-3 drops of Reagent C to the test tube.
-
Heat the tube at 110°C for 5 minutes.[7]
-
Observe the color of the beads and the solution. Refer to Table 1 for interpretation.
Protocol 2: Recoupling (Double Coupling)
This procedure is performed immediately after a positive Kaiser test.
Materials:
-
This compound (3-5 equivalents).
-
Coupling reagent (e.g., HBTU, HATU) (3-5 equivalents).
-
Base (e.g., DIPEA) (6-10 equivalents).
-
SPPS-grade solvent (e.g., DMF, NMP).
Procedure:
-
Wash the resin where the initial coupling failed three times with DMF.
-
Prepare a fresh solution of activated this compound as done for the initial coupling.
-
Add the activated amino acid solution to the resin.
-
Allow the reaction to proceed for the standard coupling time (e.g., 1-2 hours).
-
Wash the resin thoroughly with DMF.
-
Perform a second Kaiser test to confirm the reaction has gone to completion.
Protocol 3: Capping of Unreacted Amines
This procedure is used to terminate peptide chains that have failed to couple.
Materials:
-
Capping Solution: A mixture of acetic anhydride, a base (pyridine or DIPEA), and DMF. A common ratio is 1:1:3 of Ac₂O/Pyridine/DMF.[12]
-
SPPS-grade DMF for washing.
Procedure:
-
Wash the resin with DMF.
-
Add the capping solution to the resin, ensuring all beads are fully submerged.
-
Agitate the mixture at room temperature for 20-30 minutes.[13]
-
Filter the capping solution and wash the resin thoroughly with DMF (5-7 times) to remove all reactants.
-
Perform a final Kaiser test. The result should be negative (yellow), confirming that all free amines have been acetylated.
References
- 1. A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00494E [pubs.rsc.org]
- 2. peptide.com [peptide.com]
- 3. kilobio.com [kilobio.com]
- 4. researchgate.net [researchgate.net]
- 5. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 6. americanpeptidesociety.org [americanpeptidesociety.org]
- 7. peptide.com [peptide.com]
- 8. chempep.com [chempep.com]
- 9. iris-biotech.de [iris-biotech.de]
- 10. peptide.com [peptide.com]
- 11. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 12. mesalabs.com [mesalabs.com]
- 13. peptide.com [peptide.com]
- 14. youtube.com [youtube.com]
- 15. A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 17. jpt.com [jpt.com]
Technical Support Center: Troubleshooting Unexpected Mass Shifts in Mass Spectrometry with 13C Labeled Peptides
Welcome to the technical support center for researchers, scientists, and drug development professionals encountering unexpected mass shifts in mass spectrometry (MS) experiments involving 13C labeled peptides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and resolve common issues in your experimental workflow.
FAQs: Quick Answers to Common Problems
Q1: I'm seeing a lower-than-expected mass shift for my 13C labeled peptide. What is the likely cause?
An incomplete incorporation of the heavy amino acid is the most common reason for a lower-than-expected mass shift. For successful quantitation, it is recommended to have a labeling efficiency of >95%.[1] You may also be observing a mix of fully and partially labeled peptides.
Q2: My mass spectrum shows unexpected peaks that don't correspond to my light or heavy peptides. What could they be?
These unexpected peaks could be due to several factors:
-
Metabolic Conversion: Labeled amino acids can be metabolically converted into other amino acids. A common example is the conversion of heavy arginine to heavy proline.[2]
-
Chemical Modifications: Peptides can be chemically modified during sample preparation or analysis. Common modifications include oxidation, deamidation, and carbamylation.
-
Contaminants: The sample may be contaminated with substances like polymers (e.g., polyethylene glycol), plasticizers, or detergents, which can appear as distinct peaks in the mass spectrum.[3]
Q3: How can I confirm if the unexpected mass shift is due to a chemical modification?
High-resolution mass spectrometry can help distinguish between modifications with very similar nominal masses.[4] For example, the mass difference between trimethylation (42.04695 Da) and acetylation (42.01057 Da) is only 0.03638 Da, which can be resolved with a high-resolution instrument.[4] Additionally, tandem mass spectrometry (MS/MS) can help pinpoint the location of the modification on the peptide sequence.
Q4: What is "metabolic scrambling" and how can it affect my results?
Metabolic scrambling occurs when the stable isotopes from a labeled amino acid are incorporated into other molecules through various metabolic pathways.[5] This can lead to the labeling of amino acids that were not intentionally targeted, resulting in complex and difficult-to-interpret mass spectra.
Q5: Can the choice of labeled amino acid affect the likelihood of unexpected mass shifts?
Yes. Arginine is known to be susceptible to metabolic conversion to proline in some cell lines.[2] Lysine is generally more stable. When using arginine, it is important to take precautions to minimize its conversion.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving unexpected mass shifts in your experiments.
Step 1: Verify Labeling Efficiency
Incomplete labeling is a primary source of unexpected mass shifts. It is crucial to experimentally verify the incorporation efficiency of the 13C labeled amino acids.
Experimental Protocol: Assessing 13C Incorporation Efficiency
-
Cell Culture: Grow a small population of cells in the "heavy" SILAC medium for at least five cell doublings to ensure maximal incorporation of the labeled amino acids.[1][6]
-
Harvest and Lyse: Harvest approximately one million cells, wash them with PBS, and lyse the cells to extract the proteins.[6]
-
Protein Digestion: Perform an in-solution or in-gel tryptic digest of the extracted proteins to generate peptides.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture using LC-MS/MS.
-
Data Analysis:
-
Search the MS/MS data against a relevant protein database, specifying the heavy labeled amino acid as a variable modification.
-
Calculate the labeling efficiency by comparing the peak areas of the heavy and light versions of identified peptides. The efficiency is calculated as: (Heavy Peptide Area / (Heavy Peptide Area + Light Peptide Area)) * 100%.
-
A labeling efficiency of >95% is generally considered acceptable for quantitative experiments.[1]
-
Step 2: Investigate Metabolic Conversions
If labeling efficiency is high, the next step is to investigate potential metabolic conversions.
Troubleshooting Arginine-to-Proline Conversion:
-
Symptom: Observation of a "heavy" peptide containing proline, even though only heavy arginine and/or lysine were used for labeling.
-
Solution: Supplement the SILAC medium with unlabeled L-proline (approximately 200 mg/L). This has been shown to effectively prevent the conversion of arginine to proline without affecting the incorporation of labeled arginine.
Step 3: Identify Potential Chemical Modifications
Unintended chemical modifications can occur at various stages of the experimental workflow.
Common Chemical Modifications and Their Mass Shifts:
| Modification | Monoisotopic Mass Shift (Da) | Average Mass Shift (Da) | Common Residues Affected |
| Oxidation | +15.9949 | +15.9994 | M, W, H |
| Deamidation | +0.9840 | +0.9848 | N, Q |
| Acetylation | +42.0106 | +42.0373 | K, N-terminus |
| Phosphorylation | +79.9663 | +79.9799 | S, T, Y |
| Carbamylation | +43.0058 | +43.0247 | K, N-terminus |
| Methylation | +14.0157 | +14.0266 | K, R |
| Formylation | +27.9949 | +28.0104 | K, N-terminus |
This table provides a summary of common modifications. For a more comprehensive list, refer to resources like the Unimod database.
Troubleshooting Chemical Modifications:
-
Review Sample Preparation: Scrutinize your sample preparation protocol for potential sources of modification. For example, urea in lysis buffers can cause carbamylation.
-
Optimize MS Parameters: Use a high-resolution mass spectrometer to differentiate between modifications with similar masses.[4]
-
Utilize MS/MS: Tandem mass spectrometry can help to localize the modification on the peptide.
Step 4: Rule Out Contamination
Contaminants can introduce a wide range of unexpected peaks into your mass spectrum.
Common Contaminants and Their Signatures:
| Contaminant | Characteristic Mass Signature | Common Sources |
| Polyethylene Glycol (PEG) | Repeating units of 44 Da | Detergents (Triton X-100, Tween), glassware |
| Keratin | Peptides from human skin and hair | Dust, handling of samples |
| Plasticizers (e.g., Phthalates) | Various | Plastic labware (e.g., tubes, tips) |
| Polysiloxanes | Repeating units of 76 Da | Siliconized surfaces, some plasticware |
Troubleshooting Contamination:
-
Use High-Purity Reagents: Utilize HPLC-grade solvents and high-purity reagents.
-
Maintain a Clean Workspace: Work in a clean environment to minimize keratin contamination.
-
Use Appropriate Labware: Avoid plasticware that may leach plasticizers. Use low-retention tubes and tips.
-
Run Blank Samples: Analyze a blank sample (containing only the mobile phase) to identify background contaminants from your LC-MS system.
Visualizing the Troubleshooting Process
The following diagrams illustrate the logical flow of the troubleshooting process and the potential sources of unexpected mass shifts.
Caption: A workflow diagram for troubleshooting unexpected mass shifts.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Common errors in mass spectrometry-based analysis of post-translational modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
Technical Support Center: Fmoc-Gly-OH-1-13C Solubility in DMF
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Fmoc-Gly-OH-1-13C in N,N-Dimethylformamide (DMF).
Frequently Asked Questions (FAQs)
Q1: Is this compound expected to be soluble in DMF?
A1: Yes, Fmoc-Gly-OH and its isotopically labeled counterpart, this compound, are generally considered to be readily soluble in DMF.[1][2][3] DMF is a standard solvent used for dissolving Fmoc-protected amino acids for applications such as solid-phase peptide synthesis (SPPS).[4][5]
Q2: What is the typical appearance of this compound?
A2: Fmoc-Gly-OH is typically a white to off-white powder.[1][2][6]
Q3: Are there any common impurities in DMF that could affect solubility?
A3: Yes, DMF can degrade over time to release dimethylamine.[5] This impurity can react with the Fmoc protecting group, potentially leading to side reactions and affecting the overall process, though it's not a direct cause of insolubility of the initial Fmoc-amino acid. It is recommended to use high-purity, peptide-synthesis-grade DMF.
Q4: Can I use other solvents if I encounter issues with DMF?
A4: Yes, several other polar aprotic solvents can be used to dissolve Fmoc-amino acids. These include N-Methyl-2-pyrrolidone (NMP), Dimethyl sulfoxide (DMSO), and in some cases, mixtures containing Dichloromethane (DCM).[1][2][3][4] NMP is a common alternative to DMF in peptide synthesis.[7]
Q5: Does the isotopic labeling of this compound significantly impact its solubility compared to the unlabeled compound?
A5: The isotopic labeling at a single carbon position is not expected to significantly alter the physicochemical properties, including solubility. The troubleshooting steps for both labeled and unlabeled compounds are identical.
Troubleshooting Guide
If you are experiencing difficulty dissolving this compound in DMF, please follow the troubleshooting workflow below.
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for this compound solubility issues.
Quantitative Data Summary
While precise solubility limits can vary based on the specific grade and purity of both the solute and the solvent, the following table summarizes generally reported solubility information for Fmoc-Gly-OH.
| Compound | Solvent | Reported Solubility | Notes |
| Fmoc-Gly-OH | DMF | Readily Soluble / Clearly Soluble | Standard solvent for SPPS.[2][8] |
| Fmoc-Gly-OH | DMSO | Readily Soluble / ≥29.7 mg/mL | Often requires sonication.[1][2][9] |
| Fmoc-Gly-OH | NMP | Soluble | A common alternative to DMF.[7] |
| Fmoc-Gly-OH | Methanol | Slightly Soluble | Not ideal for complete dissolution at high concentrations.[2] |
| Fmoc-Gly-OH | Water | Insoluble | Fmoc-protected amino acids are generally insoluble in water.[1][2][9] |
Experimental Protocol: Dissolving this compound in DMF
This protocol describes the standard procedure for dissolving this compound in DMF for use in solid-phase peptide synthesis or other applications.
Materials:
-
This compound
-
High-purity, peptide-synthesis-grade DMF
-
Sterile, dry glass vial with a screw cap
-
Vortex mixer
-
Optional: Ultrasonic bath, water bath
Procedure:
-
Preparation: Ensure the glass vial is clean and completely dry. Any residual moisture can affect the stability of the Fmoc-amino acid solution.
-
Weighing: Accurately weigh the desired amount of this compound and transfer it to the vial.
-
Solvent Addition: Add the calculated volume of peptide-grade DMF to the vial to achieve the target concentration. Standard concentrations for SPPS stock solutions are often in the range of 0.2 M to 0.5 M.
-
Initial Mixing: Cap the vial securely and vortex the mixture for 1-2 minutes at room temperature.
-
Visual Inspection: Visually inspect the solution for any undissolved particles. A fully dissolved solution should be clear.
-
Troubleshooting (if necessary):
-
Gentle Warming: If particles remain, warm the vial in a water bath to 30-40°C for 5-10 minutes, followed by vortexing. Do not overheat, as this can potentially degrade the Fmoc-amino acid.
-
Sonication: Alternatively, place the vial in an ultrasonic bath for short bursts of 1-2 minutes. Check for dissolution between bursts. This can help break up small aggregates.[9]
-
-
Storage: Once fully dissolved, the solution should be used promptly. If short-term storage is necessary, store it in a tightly sealed container, protected from light, and at the recommended temperature to minimize solvent degradation.
References
- 1. nbinno.com [nbinno.com]
- 2. Fmoc-Glycine (Fmoc-Gly-OH) BP EP USP CAS 29022-11-5 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. chemimpex.com [chemimpex.com]
- 7. biotage.com [biotage.com]
- 8. Fmoc-Gly-OH Novabiochem 29022-11-5 [sigmaaldrich.com]
- 9. apexbt.com [apexbt.com]
minimizing racemization during Fmoc-Gly-OH-1-13C coupling
This guide provides technical support for researchers encountering challenges with the coupling of isotopically labeled Fmoc-Gly-OH, focusing on the prevention of common side reactions, particularly the racemization of the preceding amino acid residue.
Frequently Asked Questions (FAQs)
Q1: I am concerned about racemization during the coupling of Fmoc-Gly-OH-1-¹³C. Can glycine itself racemize?
A1: No, glycine cannot racemize. Glycine is the only achiral proteinogenic amino acid, as its side chain is a single hydrogen atom. Therefore, it does not have a stereocenter at its α-carbon and cannot form enantiomers. The concern during glycine coupling is not the racemization of glycine itself, but rather the potential racemization of the chiral amino acid residue that is already attached to the resin (the C-terminal residue of the growing peptide chain).
Q2: If glycine doesn't racemize, what is the primary racemization risk during its coupling?
A2: The primary risk is the epimerization of the C-terminal amino acid of the peptide-resin. This occurs when the carboxyl group of the incoming Fmoc-Gly-OH is activated. The presence of a base, often required for the coupling reaction, can abstract the α-proton of the preceding, now C-terminal, residue on the resin. This leads to the formation of a planar, achiral intermediate called an oxazolone.[1][2] Subsequent reaction with the incoming activated glycine can occur from either face of this planar intermediate, resulting in a loss of stereochemical integrity (racemization) for that residue.
Q3: Which coupling reagents and conditions are best for minimizing the racemization of the preceding residue?
A3: The choice of coupling reagent, additive, and base is critical.
-
Carbodiimides: Reagents like Diisopropylcarbodiimide (DIC), when used in combination with a racemization-suppressing additive, are an excellent choice.[1] They do not require an additional tertiary base for the reaction, which minimizes the primary cause of racemization.[1]
-
Onium Salts: Phosphonium (PyBOP, PyAOP) and aminium/uronium (HBTU, HATU, HCTU) salts are highly efficient but typically require the addition of a non-nucleophilic base (e.g., DIPEA). This base increases the risk of racemization.[3][4] If using onium salts, employing a hindered base like 2,4,6-collidine can sometimes reduce this side reaction.[5]
-
Additives: Additives form an active ester that is less prone to racemization than the intermediates formed by coupling reagents alone. Oxyma Pure (Ethyl 2-cyano-2-(hydroximino)acetate) is a highly effective and non-explosive modern additive that provides high coupling rates with low racemization, serving as a superior alternative to HOBt (Hydroxybenzotriazole).[1][2]
Q4: What are other potential side reactions when coupling Fmoc-Gly-OH?
A4: Beyond racemization of the preceding residue, other issues can arise:
-
Diketopiperazine (DKP) Formation: This is most common after coupling the second amino acid (at the dipeptide stage), especially if the sequence contains Proline or Glycine. The deprotected N-terminal amine can attack the ester linkage to the resin, cleaving the dipeptide from the support as a cyclic DKP.[6][7] Using bulky 2-chlorotrityl resins can sterically hinder this reaction.[6]
-
Peptide Aggregation: Glycine-rich sequences can sometimes be prone to forming strong intermolecular hydrogen bonds, leading to aggregation of the peptide-resin.[6] This can block reactive sites, leading to incomplete or failed couplings.[8] Switching to a more polar solvent like N-methylpyrrolidone (NMP) or using higher temperatures can help disrupt aggregation.[6]
Troubleshooting Guide
| Problem / Observation | Potential Cause | Recommended Solution(s) |
| Diastereomeric impurities detected in HPLC/MS. | Racemization of the C-terminal residue preceding the glycine addition. | 1. Switch to a carbodiimide-based coupling method (e.g., DIC/Oxyma) that does not require a tertiary base.[1]2. If using an onium salt (HATU, HBTU), reduce the amount of base (DIPEA) or switch to a more hindered base like 2,4,6-collidine.[5]3. Lower the coupling reaction temperature.[5] |
| Low coupling efficiency or incomplete reaction (positive Kaiser test after coupling). | 1. Peptide aggregation on the resin.2. Steric hindrance.3. Inefficient activation. | 1. For aggregation: Switch solvent from DMF to NMP, or add chaotropic salts.[6] Consider using microwave-assisted synthesis to disrupt secondary structures.[5]2. For difficult couplings: Perform a "double coupling" by repeating the coupling step with a fresh solution of activated amino acid.[9]3. Ensure reagents are fresh and anhydrous. |
| Mass spectrometry shows loss of the peptide from the resin at the dipeptide stage. | Diketopiperazine (DKP) formation. | 1. If possible, synthesize the peptide on a 2-chlorotrityl chloride resin, as its steric bulk inhibits DKP formation.[6]2. Couple the first two amino acids as a pre-formed dipeptide unit to bypass the problematic dipeptide-resin intermediate.[6] |
| Presence of guanidinium adducts (+42 Da) on the N-terminus in MS. | Reaction of the free N-terminal amine with excess uronium/aminium coupling reagent (e.g., HBTU, HATU). | 1. Use a pre-activation step where the Fmoc-Gly-OH is activated with the coupling reagent before adding the mixture to the resin.[7]2. Avoid using a large excess of the coupling reagent.[10]3. Switch to a phosphonium-based (PyBOP) or carbodiimide-based (DIC) reagent. |
Data and Protocols
Table 1: Comparison of Common Coupling Strategies for Minimizing Racemization
| Coupling Method | Reagent Type | Base Required | Racemization Risk | Key Considerations |
| DIC / Oxyma | Carbodiimide + Additive | None | Very Low | Excellent for sensitive residues. The diisopropylurea byproduct is soluble in common solvents like DMF and DCM.[1] |
| DIC / HOBt | Carbodiimide + Additive | None | Low | A classic low-racemization method. HOBt has explosive properties and is being replaced by safer alternatives like Oxyma.[1] |
| HATU / DIPEA | Aminium Salt + Base | Yes (e.g., DIPEA) | Moderate to High | Very fast and efficient, but the required base significantly increases racemization risk.[3] Risk is sequence-dependent. |
| HBTU / DIPEA | Aminium Salt + Base | Yes (e.g., DIPEA) | Moderate to High | Similar to HATU, widely used but carries a risk of racemization due to the necessary base. |
| PyBOP / DIPEA | Phosphonium Salt + Base | Yes (e.g., DIPEA) | Moderate | Generally considered to have a slightly lower racemization potential than aminium salts. Does not cause guanidinylation.[10] |
Detailed Experimental Protocol: Low-Racemization Coupling of Fmoc-Gly-OH using DIC/Oxyma
This protocol is designed to minimize the racemization of the C-terminal residue on the resin during the coupling of Fmoc-Gly-OH.
1. Resin Preparation:
-
Ensure the N-terminal Fmoc group of the peptide-resin has been completely removed (confirmed by a negative Kaiser test after washes).
-
Wash the deprotected peptide-resin thoroughly with DMF (3 x 1 min) to remove any residual piperidine.
2. Activation Solution Preparation:
-
In a separate vessel, dissolve Fmoc-Gly-OH-1-¹³C (3 equivalents relative to resin loading) and Oxyma Pure (3 equivalents) in a minimal amount of DMF.
-
Add DIC (3 equivalents) to the solution.
-
Allow the solution to pre-activate for 2-5 minutes at room temperature. Do not let it sit for an extended period.
3. Coupling Reaction:
-
Add the activated Fmoc-Gly-OH solution to the washed and drained peptide-resin.
-
Ensure the resin is fully suspended in the solution. If necessary, add a small amount of additional DMF.
-
Agitate the reaction vessel (e.g., by shaking or nitrogen bubbling) for 1-2 hours at room temperature.
4. Washing:
-
Drain the reaction solution from the resin.
-
Wash the peptide-resin thoroughly with DMF (3 x 1 min) to remove excess reagents and byproducts.
5. Confirmation of Coupling:
-
Take a small sample of the resin beads and perform a Kaiser (ninhydrin) test. A negative result (yellow/colorless beads) indicates a complete coupling reaction.
-
If the test is positive, a second coupling (double coupling) may be necessary.
Visualizations
Caption: Mechanism of preceding residue racemization via oxazolone formation.
Caption: Troubleshooting workflow for Fmoc-Gly-OH coupling issues.
References
- 1. bachem.com [bachem.com]
- 2. mdpi.com [mdpi.com]
- 3. peptide.com [peptide.com]
- 4. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. iris-biotech.de [iris-biotech.de]
- 8. echemi.com [echemi.com]
- 9. biotage.com [biotage.com]
- 10. merckmillipore.com [merckmillipore.com]
Validation & Comparative
Verifying Incorporation of Fmoc-Gly-OH-1-13C by Mass Spectrometry: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mass spectrometry techniques for verifying the incorporation of Fmoc-Gly-OH-1-13C into synthetic peptides. We will explore the expected outcomes, compare it with alternative isotopic labeling strategies, and provide detailed experimental protocols and data interpretation guidelines.
Introduction to Isotopic Labeling in Peptide Synthesis
Stable isotope labeling is a powerful tool in peptide research and drug development. Incorporating isotopes like 13C, 15N, or 2H allows for the unequivocal differentiation of labeled and unlabeled peptides by mass spectrometry. This is crucial for a variety of applications, including:
-
Quantitative Proteomics: Using labeled peptides as internal standards for the accurate quantification of proteins in complex biological samples.
-
Metabolic Labeling Studies: Tracing the fate of amino acids in cellular metabolism.[1]
-
Structural Biology: Utilizing isotope-edited NMR studies to elucidate peptide and protein structures.
-
Confirmation of Synthesis: Verifying the successful incorporation of a specific amino acid at a defined position within a synthetic peptide.
This compound is a derivative of glycine where the carbon atom of the carboxylic acid group is replaced by the heavier 13C isotope.[2] This results in a +1 Dalton mass shift for every incorporated labeled glycine residue, which is readily detectable by mass spectrometry.
Verifying Incorporation of this compound by Mass Spectrometry
The primary method for verifying the incorporation of this compound is mass spectrometry. The key principle is the detection of a +1 Da mass shift in the resulting peptide compared to its unlabeled counterpart.
Expected Mass Spectrum
Upon successful synthesis and purification, a peptide containing a single this compound will exhibit a characteristic isotopic pattern in its mass spectrum. The monoisotopic peak of the labeled peptide will be shifted by +1 Da compared to the monoisotopic peak of the unlabeled peptide.
Theoretical Example:
Consider a hypothetical peptide, Ala-Gly-Val (AGV), with a monoisotopic mass of 289.17 Da. If this peptide is synthesized using this compound, the resulting labeled peptide, Ala-[13C-Gly]-Val, will have a monoisotopic mass of 290.17 Da.
Below is a simulated representation of the expected mass spectra for both the unlabeled and labeled peptides.
Caption: Theoretical mass spectra showing the +1 Da shift for the 13C-labeled peptide.
Comparison with Alternative Labeling Strategies
While this compound is a straightforward choice for a +1 Da mass shift, several alternatives exist, each with its own advantages and disadvantages.
| Labeling Reagent | Mass Shift | Key Advantages | Key Disadvantages |
| This compound | +1 Da | Simple +1 mass shift, commercially available. | Minimal mass difference can be challenging to resolve from natural isotopic abundance in low-resolution instruments. |
| Fmoc-Gly-OH-13C2,15N | +3 Da | Larger mass shift, easier to distinguish from unlabeled peptide. | Higher cost, may slightly alter chromatographic behavior. |
| Fmoc-Ala-OH-13C3 | +3 Da | Can be used to label Alanine residues. | Specific to Alanine. |
| Fmoc-Lys(Boc)-OH-13C6,15N2 | +8 Da | Significant mass shift, ideal for quantitative applications (e.g., SILAC). | Higher cost, only applicable to Lysine residues. |
| Deuterated Fmoc-Amino Acids (e.g., Fmoc-Gly-d2-OH) | +2 Da (for d2) | Cost-effective for larger mass shifts. | Potential for isotopic exchange, can affect chromatographic retention time. |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of a 13C-Labeled Peptide
This protocol outlines the manual synthesis of a model tripeptide (Ala-Gly-Val) on a Rink Amide resin to yield a C-terminally amidated peptide. The process follows the standard Fmoc/tBu strategy.
Caption: Workflow for the solid-phase synthesis of a 13C-labeled peptide.
Materials:
-
Rink Amide MBHA resin (0.5 mmol/g loading)
-
Fmoc-Val-OH
-
This compound
-
Fmoc-Ala-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Coupling of the First Amino Acid (Valine):
-
Dissolve Fmoc-Val-OH (4 eq), DIC (4 eq), and Oxyma (4 eq) in DMF.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Confirm complete coupling using a Kaiser test.
-
-
Washing: Wash the resin with DMF and DCM.
-
Subsequent Couplings (Glycine and Alanine): Repeat the deprotection, washing, and coupling steps for this compound and then for Fmoc-Ala-OH. The coupling efficiency of this compound is expected to be comparable to its unlabeled counterpart due to the minimal structural difference.
-
Final Deprotection: After the final coupling, remove the N-terminal Fmoc group.
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation: Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether.
-
Purification: Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analysis: Lyophilize the purified peptide and analyze by mass spectrometry.
Mass Spectrometry Analysis
Instrumentation:
A high-resolution mass spectrometer, such as a MALDI-TOF/TOF or an Orbitrap-based instrument, is recommended for accurate mass determination and clear resolution of the isotopic peaks.[1]
Sample Preparation for MALDI-TOF:
-
Dissolve the purified, lyophilized peptide in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% TFA).
-
Mix the peptide solution with a MALDI matrix solution (e.g., α-cyano-4-hydroxycinnamic acid) in a 1:1 ratio.
-
Spot the mixture onto the MALDI target plate and allow it to dry.
Data Acquisition:
Acquire the mass spectrum in positive ion mode. For a tripeptide, the expected m/z will be relatively low. Ensure the mass range is set appropriately to observe the [M+H]+ ions for both the potential unlabeled and labeled species.
Data Presentation and Interpretation
The primary quantitative data is the mass-to-charge ratio (m/z) of the synthesized peptide. A successful incorporation of this compound will be confirmed by the presence of a peak corresponding to the theoretical mass of the 13C-labeled peptide.
| Peptide | Theoretical Monoisotopic Mass (Da) | Observed m/z [M+H]+ (Theoretical) |
| Ala-Gly-Val (Unlabeled) | 289.17 | 290.18 |
| Ala-[13C-Gly]-Val (Labeled) | 290.17 | 291.18 |
Interpretation of Results:
-
A single major peak at the expected labeled mass: Indicates successful and complete incorporation of the 13C-labeled glycine.
-
A mixture of peaks at the labeled and unlabeled masses: Suggests incomplete coupling of the this compound, resulting in a mixed population of peptides. The relative intensities of these peaks can provide a semi-quantitative measure of the incorporation efficiency.
-
Absence of the labeled peak and presence of only the unlabeled peak: Indicates a failure to incorporate the labeled amino acid.
Tandem Mass Spectrometry (MS/MS) for Positional Confirmation
To confirm the exact position of the 13C label, tandem mass spectrometry (MS/MS) can be performed. The precursor ion corresponding to the labeled peptide is isolated and fragmented. The resulting fragment ions will reveal the location of the mass modification.
Caption: Logical diagram of MS/MS fragmentation for positional verification.
For the Ala-[13C-Gly]-Val example, fragmentation will produce b- and y-ions. The b2-ion (containing Ala-Gly) and the y2-ion (containing Gly-Val) will show a +1 Da mass shift, while the b1-ion (Ala) and y1-ion (Val) will have their expected unlabeled masses. This pattern confirms that the 13C label is on the glycine residue. The single 13C at the carbonyl position is not expected to significantly alter the overall fragmentation pattern or efficiency compared to the unlabeled peptide.
Conclusion
Verifying the incorporation of this compound by mass spectrometry is a robust and reliable method. High-resolution mass spectrometry provides clear evidence of the +1 Da mass shift, confirming successful synthesis. For unambiguous positional information, tandem mass spectrometry is the definitive technique. When choosing an isotopic labeling strategy, researchers should consider the required mass shift, the specific amino acid to be labeled, and the cost of the labeling reagent. For simple verification of incorporation with a minimal mass shift, this compound is an excellent and readily available choice.
References
A Researcher's Guide to Quantifying 13C Incorporation in Peptides: NMR vs. Mass Spectrometry
For researchers in drug development and the life sciences, accurately quantifying the incorporation of stable isotopes like Carbon-13 (13C) into peptides is crucial for a wide range of applications, from metabolic flux analysis to structural biology and drug metabolism studies. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the two primary analytical techniques employed for this purpose. This guide provides a detailed comparison of these methods, supported by experimental data and protocols, to aid researchers in selecting the most appropriate technique for their specific needs.
At a Glance: NMR vs. Mass Spectrometry for 13C Quantification
| Feature | NMR Spectroscopy | Mass Spectrometry |
| Principle | Measures the nuclear spin properties of 13C isotopes within the peptide structure. The signal intensity is directly proportional to the number of labeled nuclei.[1][2] | Measures the mass-to-charge ratio (m/z) of the peptide, with 13C incorporation causing a predictable mass shift.[3][4][5] |
| Sensitivity | Lower, typically requiring micromolar to millimolar sample concentrations. | Higher, with capabilities reaching the attomolar to femtomolar range.[3] |
| Resolution | Provides atomic-level resolution, allowing for the identification of specific labeled sites within the peptide.[6] | Provides information on the overall isotopic enrichment of the peptide. Site-specific information can be obtained through tandem MS (MS/MS).[7][8] |
| Sample Preparation | Requires purified peptides in a suitable deuterated solvent. | More flexible, can analyze complex mixtures, often coupled with liquid chromatography (LC) for separation.[3][4] |
| Data Analysis | Can be complex, often requiring specialized software for spectral deconvolution and integration.[1] | Relatively straightforward for determining overall incorporation; software tools are available for analyzing isotopic patterns.[9] |
| Instrumentation | High-field NMR spectrometers. | High-resolution mass spectrometers (e.g., Orbitrap, TOF).[3][5] |
| Cost | High initial instrument cost and maintenance. | Varies, but can be more accessible than high-field NMR. |
In-Depth Comparison of Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed structural and quantitative information. For quantifying 13C incorporation, 1D 13C NMR and 2D heteronuclear correlation experiments like 1H-13C HSQC are commonly used.
Advantages:
-
Site-Specific Quantification: NMR can distinguish and quantify 13C incorporation at specific atomic positions within a peptide, which is invaluable for mechanistic studies.[6]
-
Structural Information: Beyond quantification, NMR provides a wealth of structural information, including peptide conformation and dynamics.[10][11]
-
Absolute Quantification: The integral of an NMR signal is directly proportional to the molar concentration of the nucleus, allowing for absolute quantification with an appropriate internal standard.[1][2]
Limitations:
-
Low Sensitivity: The inherent low sensitivity of the 13C nucleus necessitates higher sample concentrations and often longer acquisition times.[2]
-
Spectral Complexity: For larger peptides or uniformly labeled samples, spectral overlap can complicate analysis.[12] Specific labeling strategies, such as selective or sparse labeling, can mitigate this.[12][13][14]
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio of ions. For 13C quantification, the mass increase due to the incorporation of 13C isotopes is measured.
Advantages:
-
High Sensitivity: MS can detect and quantify peptides at very low concentrations, making it ideal for samples with limited availability.[3]
-
High Throughput: Coupled with liquid chromatography (LC-MS), it allows for the analysis of complex mixtures and rapid quantification of multiple peptides.
-
Versatility: A wide range of MS-based techniques, including GC-MS and high-resolution MS, can be applied to peptide analysis.[3][5]
Limitations:
-
Indirect Site-Specific Information: While tandem MS (MS/MS) can provide information on the location of the label within the peptide, it is not as direct as NMR.[7][8]
-
Ionization Efficiency: The ionization efficiency of a peptide can be influenced by its sequence and the surrounding matrix, which can affect quantification.
-
Relative Quantification: While absolute quantification is possible with the use of stable isotope-labeled internal standards, MS is more commonly used for relative quantification.[15]
Experimental Protocols
Sample Preparation: 13C Labeling in E. coli
A common method for producing 13C-labeled peptides is through expression in E. coli grown in a minimal medium where the sole carbon source is 13C-labeled glucose.[4][16]
-
Culture Preparation: An E. coli strain engineered to overexpress the peptide of interest is grown in M9 minimal medium.
-
Isotope Labeling: The culture is supplemented with [U-13C]-glucose as the sole carbon source and 15NH4Cl as the nitrogen source if 15N labeling is also desired.[16]
-
Induction and Harvest: Protein expression is induced, and the cells are harvested by centrifugation.
-
Purification: The peptide is purified from the cell lysate using standard chromatography techniques.[16]
Quantification by 1D 13C NMR
-
Sample Preparation: The purified 13C-labeled peptide is dissolved in a suitable deuterated solvent (e.g., D2O or a buffered solution in D2O) to a final concentration of 1-5 mM. An internal standard of known concentration can be added for absolute quantification.
-
NMR Data Acquisition: A standard 1D 13C NMR spectrum is acquired on a high-field NMR spectrometer. Key parameters include a 90° pulse angle and a sufficiently long relaxation delay to ensure full relaxation of the carbon nuclei for accurate integration.[1][17][18]
-
Data Processing and Analysis: The resulting spectrum is processed (Fourier transformation, phasing, and baseline correction). The integrals of the 13C signals are measured and compared to the integral of the internal standard to determine the concentration and percent incorporation.[1]
Quantification by LC-MS
-
Sample Preparation: The protein sample is digested with a protease (e.g., trypsin) to generate peptides.[3][4] The resulting peptide mixture is desalted.
-
LC Separation: The peptide mixture is injected onto a liquid chromatography system coupled to a high-resolution mass spectrometer. The peptides are separated on a C18 column using a gradient of increasing organic solvent.
-
MS Data Acquisition: The mass spectrometer is operated in full scan mode to detect the m/z values of the eluting peptides. The mass spectra will show a distribution of isotopologues for each peptide, reflecting the extent of 13C incorporation.[3][4]
-
Data Analysis: The isotopic distribution of the peptide of interest is analyzed. The average mass shift or the relative intensities of the isotopologue peaks are used to calculate the percentage of 13C incorporation.[9]
Visualizing the Workflow
Caption: General workflow for 13C peptide quantification.
Signaling Pathway and Data Relationship
The choice between NMR and MS often depends on the specific research question and the level of detail required. The following diagram illustrates the logical relationship between the experimental goals and the choice of analytical technique.
Caption: Decision pathway for selecting an analytical method.
Conclusion
Both NMR and mass spectrometry are powerful techniques for the quantification of 13C incorporation in peptides, each with its own set of strengths and weaknesses. Mass spectrometry offers unparalleled sensitivity and is well-suited for high-throughput analysis of complex mixtures. In contrast, NMR provides detailed site-specific and structural information, making it the method of choice for in-depth mechanistic studies. A thorough understanding of the capabilities and limitations of each technique, as outlined in this guide, will enable researchers to make an informed decision and obtain high-quality, reliable data to advance their research.
References
- 1. 13C NMR analysis of peptides and amino acids | Steelyard Analytics, Inc. [steelyardanalytics.com]
- 2. magritek.com [magritek.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of peptide m/z distributions from 13C-labeled cultures with high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solid state NMR structural characterization of self-assembled peptides with selective 13C and 15N isotopic labels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Calculation of partial isotope incorporation into peptides measured by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lifetein.com [lifetein.com]
- 11. researchgate.net [researchgate.net]
- 12. portlandpress.com [portlandpress.com]
- 13. meihonglab.com [meihonglab.com]
- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 15. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 16. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 17. pubs.acs.org [pubs.acs.org]
- 18. 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Isotopically Labeled Glycine in Peptide Synthesis: Fmoc-Gly-OH-1-¹³C vs. Fmoc-Gly-OH-¹³C₂,¹⁵N
For Researchers, Scientists, and Drug Development Professionals
In the precise world of peptide synthesis and analysis, the strategic incorporation of stable isotopes is a cornerstone of modern research. Isotopically labeled amino acids serve as powerful tools in mass spectrometry (MS) for quantitative proteomics and in nuclear magnetic resonance (NMR) spectroscopy for structural biology. This guide provides an objective comparison of two such critical building blocks: Fmoc-Gly-OH-1-¹³C and Fmoc-Gly-OH-¹³C₂,¹⁵N.
Executive Summary
The choice between a singly labeled and a multiply labeled amino acid depends primarily on the intended application and the analytical technique to be employed.
-
Fmoc-Gly-OH-1-¹³C , with a single ¹³C label at the carbonyl carbon, offers a minimal and cost-effective modification for introducing a mass shift in mass spectrometry. It is a suitable choice for applications where a simple distinction between labeled and unlabeled peptides is sufficient.
-
Fmoc-Gly-OH-¹³C₂,¹⁵N , featuring two ¹³C atoms (at the carbonyl and alpha carbons) and one ¹⁵N atom at the amino group, provides a larger mass shift, which significantly enhances the resolution and accuracy of quantitative mass spectrometry experiments. For NMR spectroscopy, the dual labeling with both ¹³C and ¹⁵N is indispensable for advanced multi-dimensional experiments that are crucial for determining the three-dimensional structures of peptides and proteins.
Comparison of Key Features
| Feature | Fmoc-Gly-OH-1-¹³C | Fmoc-Gly-OH-¹³C₂,¹⁵N |
| Isotopic Labeling | Single ¹³C at the carbonyl carbon | Two ¹³C at the carbonyl and alpha carbons, one ¹⁵N at the amino group |
| Mass Shift (vs. Unlabeled) | +1 Da | +3 Da |
| Primary Application | Basic quantitative MS, internal standards | Advanced quantitative MS (e.g., SILAC), structural biology via NMR |
| Mass Spectrometry Performance | Provides a discernible mass shift for quantification. | Offers better separation from the unlabeled isotopic envelope, leading to higher accuracy and precision in quantification.[] |
| NMR Spectroscopy Performance | Limited utility in advanced NMR experiments. | Enables a suite of heteronuclear NMR experiments (e.g., HSQC, HNCA, HNCO) for resonance assignment and structure determination.[2] |
| Cost-Effectiveness | Generally more cost-effective. | Higher cost due to multiple isotopic labels. |
Performance in Key Applications
Mass Spectrometry
In quantitative proteomics, stable isotope labeling allows for the accurate comparison of protein abundance between different samples. The mass shift introduced by the labeled amino acid enables the mass spectrometer to distinguish between peptides from different experimental conditions.
-
Fmoc-Gly-OH-1-¹³C : The +1 Da mass shift is sufficient to differentiate the labeled peptide from its unlabeled counterpart. However, the isotopic envelope of the labeled peptide will be in close proximity to the unlabeled one, which can sometimes lead to overlapping signals and reduced accuracy, especially with complex samples or low-resolution mass spectrometers.
-
Fmoc-Gly-OH-¹³C₂,¹⁵N : The larger +3 Da mass shift provides a clearer separation between the isotopic envelopes of the labeled and unlabeled peptides.[] This enhanced resolution minimizes peak overlap and allows for more precise and reliable quantification. This is particularly advantageous in complex proteomic samples where signal-to-noise ratios can be a limiting factor.
NMR Spectroscopy
NMR spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of peptides and proteins in solution. The use of ¹³C and ¹⁵N isotopes is fundamental to many modern NMR experiments.
-
Fmoc-Gly-OH-1-¹³C : While the single ¹³C label can be observed in ¹³C NMR spectra, it does not provide the necessary connectivity information for sequential assignment and detailed structural analysis of the peptide backbone.
-
Fmoc-Gly-OH-¹³C₂,¹⁵N : The presence of both ¹³C and ¹⁵N labels is critical for a wide range of multi-dimensional heteronuclear NMR experiments.[2] For example, the ¹H-¹⁵N HSQC experiment provides a unique "fingerprint" of the protein, with one peak for each amino acid residue (except proline).[3] Further experiments, such as HNCA and HNCO, rely on the magnetization transfer between the amide proton, the amide nitrogen (¹⁵N), and the alpha and carbonyl carbons (¹³C) to establish connectivity between adjacent residues, which is the basis for protein structure determination.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Protected Amino Acids
This protocol outlines the general steps for incorporating either Fmoc-Gly-OH-1-¹³C or Fmoc-Gly-OH-¹³C₂,¹⁵N into a peptide sequence using manual solid-phase peptide synthesis.
Materials:
-
Fmoc-protected amino acids (including the isotopically labeled glycine)
-
Rink Amide resin (or other suitable solid support)
-
N,N-Dimethylformamide (DMF)
-
Piperidine solution (20% in DMF)
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (3-5 equivalents) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the amino acid solution to activate it.
-
Add the activated amino acid solution to the deprotected resin and allow it to react for 1-2 hours.
-
Wash the resin with DMF.
-
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence, incorporating the isotopically labeled Fmoc-Gly-OH at the desired position.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection: Wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the peptide by adding cold diethyl ether. Centrifuge to collect the peptide pellet. The crude peptide can then be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
Mass Spectrometry Analysis of Labeled Peptides
Instrumentation:
-
High-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled with a liquid chromatography system (LC-MS).
Procedure:
-
Sample Preparation: Dissolve the purified labeled peptide in a suitable solvent (e.g., 0.1% formic acid in water/acetonitrile).
-
LC Separation: Inject the sample onto an appropriate LC column (e.g., C18) and separate the peptides using a gradient of increasing organic solvent.
-
MS Analysis:
-
Acquire mass spectra in full scan mode to observe the isotopic envelopes of the labeled and unlabeled peptides.
-
The mass difference between the monoisotopic peaks of the labeled and unlabeled peptides should correspond to the number of incorporated isotopes (+1 Da for ¹³C, +3 Da for ¹³C₂,¹⁵N).
-
-
Quantitative Analysis: The relative abundance of the labeled and unlabeled peptides can be determined by comparing the peak areas of their respective extracted ion chromatograms (XICs).
NMR Spectroscopy Analysis of Labeled Peptides
Instrumentation:
-
High-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.
Procedure:
-
Sample Preparation: Dissolve the purified ¹³C,¹⁵N-labeled peptide in a suitable NMR buffer (e.g., 90% H₂O/10% D₂O, phosphate buffer, pH 6.5).
-
¹H-¹⁵N HSQC Experiment:
-
This 2D experiment correlates the chemical shifts of the amide protons with their directly bonded amide nitrogens.
-
The resulting spectrum will show one peak for each amino acid residue (except proline), providing a "fingerprint" of the peptide.
-
-
Triple Resonance Experiments (e.g., HNCA, HNCO):
-
These 3D experiments are used to link adjacent amino acid residues by correlating the chemical shifts of the amide proton and nitrogen of one residue with the alpha-carbon or carbonyl-carbon of the preceding residue.
-
-
Data Processing and Analysis: The acquired NMR data is processed using specialized software (e.g., NMRPipe, Sparky) to assign the chemical shifts of each atom in the peptide backbone. This information is then used to determine the secondary and tertiary structure of the peptide.
Visualizations
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Application of labeled glycine in MS and NMR.
Conclusion
Both Fmoc-Gly-OH-1-¹³C and Fmoc-Gly-OH-¹³C₂,¹⁵N are valuable reagents for peptide synthesis, each with distinct advantages for specific applications. For routine quantitative mass spectrometry where a simple mass tag is sufficient, the singly labeled Fmoc-Gly-OH-1-¹³C provides a cost-effective solution. However, for high-precision quantitative proteomics and for detailed structural elucidation of peptides and proteins by NMR spectroscopy, the multiply labeled Fmoc-Gly-OH-¹³C₂,¹⁵N is the superior choice, offering enhanced analytical performance that justifies its higher cost. The selection between these two reagents should, therefore, be guided by the specific experimental requirements and the desired level of analytical detail.
References
A Comparative Guide to Single vs. Double Labeled Glycine in NMR Spectroscopy
For researchers, scientists, and drug development professionals utilizing Nuclear Magnetic Resonance (NMR) spectroscopy for protein analysis, the choice of isotopic labeling strategy is a critical determinant of the experimental outcomes. This guide provides an objective comparison of single versus double-labeled glycine, supported by established principles and experimental approaches in protein NMR.
Introduction to Isotopic Labeling in Protein NMR
Isotopic labeling with stable isotopes such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) is a cornerstone of modern biomolecular NMR.[][2] By overcoming the low natural abundance of these isotopes, researchers can perform a vast array of multidimensional NMR experiments to elucidate protein structure, dynamics, and interactions at atomic resolution.[] Glycine, with its unique flexibility and presence in functionally important regions of proteins, is a common target for isotopic labeling.
Single vs. Double Labeled Glycine: A Head-to-Head Comparison
The primary distinction between single and double-labeled glycine lies in the type and number of enriched nuclei. Single-labeled glycine is enriched with either ¹³C or ¹⁵N, while double-labeled glycine is enriched with both. This fundamental difference dictates the types of NMR experiments that can be performed and the nature of the information that can be obtained.
Table 1: Comparison of Single and Double Labeled Glycine in NMR
| Feature | Single Labeled Glycine (e.g., ¹⁵N-Glycine) | Double Labeled Glycine (e.g., ¹³C, ¹⁵N-Glycine) |
| Primary Application | Protein "fingerprinting," monitoring chemical shift perturbations upon ligand binding or conformational changes. | De novo protein structure determination, sequential backbone and side-chain resonance assignment.[2] |
| Key Experiments | 2D ¹H-¹⁵N HSQC | 3D Triple-Resonance experiments (HNCA, HNCO, HNCACB, CBCA(CO)NH), 2D ¹H-¹³C HSQC.[3][4] |
| Information Yield | Provides information about the chemical environment of the amide nitrogen of each glycine residue. | Enables through-bond correlations between backbone atoms (¹H, ¹⁵N, ¹³Cα, ¹³C'), facilitating sequential assignment.[3][4] |
| Complexity of Spectra | Simpler, less crowded spectra, ideal for tracking specific residues.[5] | More complex spectra due to the additional dimension of ¹³C chemical shifts. |
| Cost | Generally lower due to the use of a single labeled precursor. | Higher due to the requirement for both ¹³C and ¹⁵N labeled precursors. |
Advantages of Single-Labeled Glycine
Single ¹⁵N-labeling of glycine is a powerful and cost-effective method for obtaining a unique "fingerprint" of a protein through a 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment.[] Each non-proline residue, including glycine, gives rise to a single peak in the ¹H-¹⁵N HSQC spectrum, corresponding to the correlation between the backbone amide proton and nitrogen.
The primary advantages of this approach are:
-
Spectral Simplicity: The resulting 2D spectrum is relatively uncongested, allowing for the clear resolution of individual glycine residues.[5]
-
Sensitivity to Environment: The chemical shifts of the amide proton and nitrogen are highly sensitive to the local electronic environment. This makes ¹⁵N-HSQC an excellent tool for monitoring changes in protein conformation, ligand binding, or post-translational modifications.
-
Screening Applications: The simplicity and sensitivity of the ¹H-¹⁵N HSQC make it ideal for high-throughput screening of small molecule libraries to identify binders.
However, single ¹⁵N-labeling alone is generally insufficient for determining the complete three-dimensional structure of a protein, as it does not provide through-bond connectivity information for sequential assignment of resonances.
Advantages of Double-Labeled Glycine
Double labeling of glycine with both ¹³C and ¹⁵N is the gateway to a powerful suite of three-dimensional (3D) triple-resonance NMR experiments.[2] These experiments, such as the HNCA, HNCO, HNCACB, and CBCA(CO)NH, form the foundation of modern protein NMR spectroscopy for sequential resonance assignment.[3][4]
The key advantages of double labeling include:
-
Sequential Backbone Assignment: Triple-resonance experiments exploit the scalar couplings between adjacent backbone nuclei (¹H, ¹⁵N, ¹³Cα, and ¹³C') to establish connectivity between amino acid residues.[3][4] This allows for the unambiguous assignment of resonances to specific atoms in the protein sequence.
-
Side-Chain Assignment: Experiments like the HNCACB and CBCA(CO)NH correlate the amide proton and nitrogen with the Cα and Cβ of the same and preceding residues, providing crucial information for side-chain assignments.[3] For glycine, which lacks a Cβ, a characteristic pattern is observed in these spectra.[3]
-
De Novo Structure Determination: The comprehensive set of resonance assignments obtained from a double-labeled sample is a prerequisite for calculating the three-dimensional structure of a protein using NOE-based distance restraints.
The main drawback of double labeling is the increased cost associated with the synthesis or purchase of dual-labeled amino acids.
Experimental Protocols
Protein Expression and Isotopic Labeling
The most common method for producing isotopically labeled proteins for NMR studies is overexpression in Escherichia coli. The general workflow involves growing the bacteria in a minimal medium where the sole nitrogen and carbon sources are ¹⁵NH₄Cl and ¹³C-glucose, respectively. For residue-specific labeling with glycine, the minimal medium is supplemented with the desired labeled glycine.
Table 2: Representative Minimal Media Composition for Isotopic Labeling in E. coli
| Component | Concentration | Purpose |
| ¹⁵NH₄Cl | 1 g/L | Sole nitrogen source for ¹⁵N labeling. |
| ¹³C-Glucose | 2-4 g/L | Sole carbon source for ¹³C labeling (for uniform labeling). |
| Na₂HPO₄ | 6 g/L | Buffer component. |
| KH₂PO₄ | 3 g/L | Buffer component. |
| NaCl | 0.5 g/L | Osmotic stabilizer. |
| MgSO₄ | 1 mM | Source of magnesium ions. |
| CaCl₂ | 0.1 mM | Source of calcium ions. |
| Trace Metals Solution | 1 mL/L | Provides essential micronutrients. |
| Labeled Glycine | Varies | For residue-specific labeling. |
Detailed Protocol for Residue-Specific Glycine Labeling:
-
Prepare Minimal Medium: Prepare the minimal medium as described in Table 2, but initially omit glycine.
-
Inoculation and Growth: Inoculate the medium with a starter culture of E. coli carrying the expression plasmid for the protein of interest. Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Induction and Labeling: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM. Simultaneously, add the desired isotopically labeled glycine (e.g., ¹⁵N-glycine or ¹³C,¹⁵N-glycine). To minimize metabolic scrambling, it is often beneficial to also add a mixture of unlabeled amino acids that are biosynthetically related to glycine.[6]
-
Harvesting: Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours post-induction. Harvest the cells by centrifugation.
-
Purification: Resuspend the cell pellet in a suitable lysis buffer and lyse the cells by sonication or high-pressure homogenization. Purify the protein of interest using standard chromatographic techniques, such as affinity and size-exclusion chromatography.
NMR Data Acquisition
For Single ¹⁵N-Labeled Glycine:
-
Experiment: 2D ¹H-¹⁵N HSQC
-
Purpose: To obtain a "fingerprint" spectrum of the protein, with one peak for each glycine (and other) amide group.
-
Typical Parameters:
-
Spectrometer: 600 MHz or higher, equipped with a cryoprobe.
-
Temperature: 298 K.
-
¹H Spectral Width: 12-16 ppm.
-
¹⁵N Spectral Width: 30-40 ppm.
-
Data Points: 2048 (¹H) x 256 (¹⁵N).
-
Number of Scans: 8-16 per increment.
-
For Double ¹³C, ¹⁵N-Labeled Glycine:
-
Experiments: A suite of 3D triple-resonance experiments, including:
-
HNCA: Correlates the amide ¹H and ¹⁵N of a residue with the Cα of the same and the preceding residue.
-
HNCO: Correlates the amide ¹H and ¹⁵N of a residue with the carbonyl carbon (C') of the preceding residue.
-
HNCACB: Correlates the amide ¹H and ¹⁵N with the Cα and Cβ of the same and the preceding residue.
-
CBCA(CO)NH: Correlates the Cα and Cβ of a residue with the amide ¹H and ¹⁵N of the following residue.
-
-
Purpose: To obtain sequential backbone and side-chain resonance assignments.
-
Typical Parameters: Similar to the ¹H-¹⁵N HSQC, but with an additional ¹³C dimension. The specific parameters will vary depending on the experiment and the size of the protein.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for utilizing single and double-labeled glycine in NMR studies.
Conclusion
The choice between single and double-labeled glycine for NMR studies is dictated by the research question at hand. For applications requiring a sensitive probe of the local chemical environment, such as ligand screening or monitoring conformational changes, single ¹⁵N-labeling provides a robust and cost-effective solution. For the more ambitious goal of de novo structure determination and detailed dynamic studies, the wealth of information provided by double ¹³C, ¹⁵N-labeling and the associated triple-resonance experiments is indispensable. By carefully considering the advantages and limitations of each approach, researchers can optimize their experimental design to extract the maximum amount of information from their NMR studies.
References
- 2. protein-nmr.org.uk [protein-nmr.org.uk]
- 3. protein-nmr.org.uk [protein-nmr.org.uk]
- 4. hincklab.structbio.pitt.edu [hincklab.structbio.pitt.edu]
- 5. quora.com [quora.com]
- 6. Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Peptide Sequence Validation: Leveraging ¹³C Labeled Glycine
For researchers, scientists, and drug development professionals, the precise sequence of a peptide is paramount to its function and efficacy. Ensuring the correct arrangement of amino acids is a critical step in peptide synthesis and quality control. This guide provides a comparative analysis of methods for peptide sequence validation, with a special focus on the use of ¹³C labeled glycine as a powerful tool for confirming peptide identity.
Comparison of Peptide Sequence Validation Methods
The validation of a peptide's primary structure can be approached through several analytical techniques. This section compares the use of ¹³C labeled glycine with two common alternative methods: Edman degradation and de novo sequencing via tandem mass spectrometry.
| Feature | ¹³C Labeled Glycine with Mass Spectrometry | Edman Degradation | De Novo Sequencing (Tandem MS) |
| Principle | Incorporation of a mass-shifted amino acid at a known position and confirmation via mass spectrometry. | Sequential removal and identification of N-terminal amino acids.[1][2][3] | Fragmentation of the peptide and deduction of the sequence from the fragment ion masses.[4][5] |
| Primary Use Case | Confirmation of a known synthetic peptide sequence. | Determination of the N-terminal sequence of a purified peptide or protein.[2][6] | Sequencing of unknown peptides.[4][5] |
| Throughput | High | Low; it is a stepwise process.[1][2] | High |
| Sensitivity | High (pmol to fmol range) | Moderate (10-100 pmol).[1] | High (pmol to amol range) |
| Sequence Length | Applicable to the full length of the synthetic peptide. | Limited to ~30-50 residues due to accumulating inefficiencies.[1] | Dependent on fragmentation efficiency, generally suitable for peptides up to 20-30 residues. |
| Instrumentation | Mass Spectrometer (e.g., MALDI-TOF, ESI-QTOF) | Automated Protein Sequencer | Tandem Mass Spectrometer (e.g., Q-TOF, Orbitrap) |
| Key Advantage | Provides unambiguous confirmation of a specific amino acid at a defined position. | Provides direct sequence information from the N-terminus without requiring genomic data.[2] | Can sequence novel peptides not present in databases.[4] |
| Limitations | Requires synthesis of the labeled peptide. | Ineffective if the N-terminus is blocked; struggles with modified amino acids.[1] | Can be computationally intensive and may produce ambiguous results for complex spectra. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for peptide synthesis with a ¹³C labeled glycine and its subsequent validation, along with a summary of the Edman degradation procedure.
Protocol 1: Synthesis and Validation of a Peptide with ¹³C Labeled Glycine
This protocol outlines the solid-phase synthesis of a peptide incorporating a ¹³C labeled glycine and its validation using tandem mass spectrometry.
1. Peptide Synthesis (Solid-Phase Peptide Synthesis - SPPS):
-
Resin Preparation: Start with a suitable solid support resin (e.g., Wang or Rink Amide resin) pre-loaded with the C-terminal amino acid of the target peptide.
-
Deprotection: Remove the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group from the N-terminus of the resin-bound amino acid using a solution of 20% piperidine in dimethylformamide (DMF).
-
Amino Acid Coupling: Activate the carboxyl group of the next Fmoc-protected amino acid (either a standard amino acid or Fmoc-Glycine-(¹³C₂, ¹⁵N)) using a coupling reagent such as HBTU/HOBt in the presence of a base like N,N-diisopropylethylamine (DIPEA). Add the activated amino acid to the resin and allow the coupling reaction to proceed.
-
Washing: Wash the resin extensively with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.
-
Repeat Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence, using Fmoc-Glycine-(¹³C₂, ¹⁵N) at the desired position.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verification: Confirm the mass of the final purified peptide using mass spectrometry.
2. Mass Spectrometry Validation:
-
Sample Preparation: Dissolve the purified peptide in a suitable solvent (e.g., 50% acetonitrile with 0.1% formic acid).
-
Mass Spectrometry Analysis: Analyze the sample using a tandem mass spectrometer (e.g., ESI-QTOF or MALDI-TOF/TOF).
-
MS1 Analysis: Acquire a full scan mass spectrum (MS1) to determine the mass-to-charge ratio (m/z) of the intact peptide. The observed mass should correspond to the theoretical mass of the peptide containing the ¹³C labeled glycine.
-
MS/MS Analysis: Select the precursor ion of the labeled peptide for fragmentation (e.g., using collision-induced dissociation - CID).
-
Sequence Confirmation: Analyze the resulting MS/MS spectrum. The fragment ions (b- and y-ions) containing the ¹³C labeled glycine will exhibit a specific mass shift corresponding to the number of incorporated heavy isotopes. For example, a glycine with two ¹³C atoms will result in a +2 Da shift for fragments containing it. By observing the expected mass shifts in the fragment ion series, the position of the labeled glycine and thus the overall sequence can be confirmed.
Protocol 2: Edman Degradation
Edman degradation is a classic method for N-terminal sequencing.[1][2][3]
-
Coupling: The peptide is reacted with phenyl isothiocyanate (PITC) under alkaline conditions, which attaches to the N-terminal amino acid.[2]
-
Cleavage: The derivatized N-terminal amino acid is selectively cleaved from the peptide chain using anhydrous trifluoroacetic acid.[6]
-
Conversion: The cleaved amino acid derivative is converted into a more stable phenylthiohydantoin (PTH)-amino acid.
-
Identification: The PTH-amino acid is identified by chromatography (e.g., HPLC) by comparing its retention time to that of known standards.[6]
-
Cycle Repetition: The shortened peptide is subjected to the next cycle of degradation to identify the subsequent amino acid.[3]
Visualizing the Workflow
Diagrams can provide a clear and concise overview of complex processes. The following diagrams, generated using the DOT language, illustrate the experimental workflow for peptide validation using ¹³C labeled glycine and the logic of MS/MS-based confirmation.
Caption: Workflow for peptide synthesis with ¹³C labeled glycine and subsequent MS validation.
Caption: Logic of MS/MS for confirming the position of ¹³C labeled glycine in a peptide.
References
- 1. Light contamination in stable isotope-labelled internal peptide standards is frequent and a potential source of false discovery and quantitation error in proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Peptide Synthesis â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 5. chempep.com [chempep.com]
- 6. Metabolic flux analysis using ¹³C peptide label measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Fmoc-Gly-OH-1-13C: A Cost-Benefit Analysis for Advanced Proteomics
For researchers, scientists, and drug development professionals engaged in peptide synthesis and quantitative proteomics, the choice of reagents is paramount to experimental success. This guide provides a comprehensive cost-benefit analysis of utilizing ¹³C isotopically labeled Fmoc-Gly-OH (Fmoc-Gly-OH-1-¹³C) in comparison to its unlabeled counterpart, Fmoc-Gly-OH. This analysis is supported by a review of its applications, cost implications, and a detailed look at the experimental protocols where it proves most valuable.
At a Glance: Fmoc-Gly-OH vs. Fmoc-Gly-OH-1-¹³C
The primary distinction between Fmoc-Gly-OH and Fmoc-Gly-OH-1-¹³C lies not in their chemical reactivity during peptide synthesis, but in the downstream analytical capabilities imparted by the stable isotope label. For standard peptide synthesis, the performance in terms of reaction efficiency, yield, and purity is expected to be identical. The significant benefit of the ¹³C label is realized in quantitative mass spectrometry-based proteomics, such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).
| Feature | Fmoc-Gly-OH | Fmoc-Gly-OH-1-¹³C |
| Molecular Weight | ~297.31 g/mol | ~298.30 g/mol |
| Primary Application | Standard Solid-Phase Peptide Synthesis (SPPS) | Quantitative Proteomics (e.g., SILAC), SPPS for labeled peptides |
| Key Benefit | Cost-effective for routine peptide synthesis | Enables accurate relative and absolute protein quantification |
| Performance in SPPS | High purity and efficiency in peptide bond formation | Identical to unlabeled counterpart in terms of chemical reactivity, yield, and purity |
| Cost | Significantly lower | Substantially higher due to isotopic enrichment |
Cost Comparison
The most significant factor differentiating Fmoc-Gly-OH-1-¹³C from its unlabeled form is the cost. The process of isotopic enrichment is complex and expensive, leading to a considerably higher price point for the labeled compound. The following table provides an approximate price comparison based on currently available supplier information. Prices are subject to change and may vary between suppliers.
| Compound | Quantity | Estimated Price (USD) |
| Fmoc-Gly-OH | 25 g | $51.00[1] |
| 100 g | $77.00 - $232.00[1][2] | |
| 500 g | $133.00 | |
| Fmoc-Gly-OH-1-¹³C | 25 mg | $190.00[3] |
| 100 mg | $500.00[3] | |
| Fmoc-Gly-OH-¹³C₂,¹⁵N | 500 mg | $1,360.00[4] |
The Deciding Factor: Application in Quantitative Proteomics
The justification for the higher cost of Fmoc-Gly-OH-1-¹³C is its critical role in quantitative proteomics. Techniques like SILAC utilize amino acids with stable isotopes to metabolically label proteins in living cells. This allows for the direct comparison of protein abundance between different cell populations.
The SILAC Workflow
The SILAC method involves growing two cell populations in different media: one containing the "light" (natural abundance) amino acids and the other containing "heavy" (isotope-labeled) amino acids. After a number of cell divisions, the heavy amino acids are fully incorporated into the proteome of the "heavy" cell population. The two cell populations can then be subjected to different experimental conditions, combined, and analyzed by mass spectrometry. The mass difference between the labeled and unlabeled peptides allows for the precise quantification of relative protein abundance.
Caption: A diagram illustrating the key stages of a Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) experiment.
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)
The use of both Fmoc-Gly-OH and Fmoc-Gly-OH-1-¹³C in SPPS follows the same fundamental protocol. The Fmoc (9-fluorenylmethoxycarbonyl) protecting group on the N-terminus of the amino acid is base-labile, while the side chains are protected with acid-labile groups, providing an orthogonal protection strategy.
General SPPS Cycle:
A typical SPPS cycle for the addition of a single amino acid involves the following steps:
-
Resin Swelling: The solid support resin is swelled in a suitable solvent like dimethylformamide (DMF).
-
Fmoc Deprotection: The Fmoc protecting group from the N-terminus of the growing peptide chain on the resin is removed using a solution of 20% piperidine in DMF.
-
Washing: The resin is thoroughly washed with DMF to remove the piperidine and the cleaved Fmoc group.
-
Amino Acid Coupling: The next Fmoc-protected amino acid (either labeled or unlabeled) is activated and coupled to the deprotected N-terminus of the peptide chain. Common activating agents include HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA).
-
Washing: The resin is washed again with DMF to remove excess reagents and byproducts.
This cycle is repeated for each amino acid in the desired peptide sequence.
Caption: A flowchart depicting the iterative steps of a standard solid-phase peptide synthesis (SPPS) cycle using Fmoc chemistry.
Conclusion: A Strategic Investment for Quantitative Research
References
Fmoc-Gly-OH-1-¹³C: A Superior Probe for NMR-Based Structural and Functional Studies
For researchers, scientists, and drug development professionals leveraging Nuclear Magnetic Resonance (NMR) spectroscopy for intricate molecular analysis, the choice of isotopic labels is paramount. This guide provides an objective comparison of Fmoc-Gly-OH-1-¹³C against other labeled amino acids, supported by experimental data, to inform the selection of the most effective tools for your research.
The strategic incorporation of stable isotopes into peptides and proteins is a cornerstone of modern NMR spectroscopy, enabling the elucidation of molecular structure, dynamics, and interactions at an atomic level. Among the array of available labeled amino acids, Fmoc-Gly-OH-1-¹³C, with its isotopic label at the carbonyl carbon, presents distinct advantages in terms of spectral characteristics and experimental applicability. This guide delves into a comparative analysis of Fmoc-Gly-OH-1-¹³C, highlighting its performance benefits and providing detailed experimental protocols for its use.
Comparative Performance Analysis
The utility of an isotopically labeled amino acid in NMR is primarily judged by its impact on spectral quality, including sensitivity and resolution. Glycine, being the simplest amino acid, offers inherent advantages by minimizing steric hindrance and providing unique conformational flexibility. When labeled at the C1 (carbonyl) position, it provides a sensitive and unambiguous probe for a variety of NMR experiments.
A key performance indicator for sensitivity in certain advanced NMR applications, such as dynamic nuclear polarization (DNP), is the spin-lattice relaxation time (T₁). A longer T₁ allows for a greater buildup of nuclear polarization, leading to significant signal enhancement. Experimental data demonstrates that peptides featuring a C-terminal [1-¹³C]glycine exhibit markedly longer T₁ values compared to peptides labeled with other amino acids at the same position.[1] This intrinsic property of the glycine carbonyl carbon translates to superior sensitivity in NMR experiments.
Table 1: Comparison of ¹³C Spin-Lattice Relaxation Times (T₁) for C-terminally Labeled Dipeptides
| Dipeptide (Xaa-[1-¹³C]Gly) | T₁ (s) at 9.4 T | Dipeptide (Leu-[1-¹³C]Xaa) | T₁ (s) at 9.4 T |
| Gly-[1-¹³C]Gly | 31 ± <1 | Leu-[1-¹³C]Gly | 31 ± <1 |
| Ala-[1-¹³C]Gly | 29 ± 1 | Leu-[1-¹³C]Ala | 24 ± 1 |
| Val-[1-¹³C]Gly | 27 ± 1 | Leu-[1-¹³C]Leu | 16 ± 1 |
| Leu-[1-¹³C]Gly | 31 ± <1 | ||
| Nle-[1-¹³C]Gly | 30 ± 1 | ||
| Phe-[1-¹³C]Gly | 26 ± 1 | ||
| Trp-[1-¹³C]Gly | 24 ± 1 | ||
| Glu-[1-¹³C]Gly | 28 ± 1 | ||
| Lys-[1-¹³C]Gly | 20 ± 1 | ||
| Pro-[1-¹³C]Gly | 29 ± 1 |
Data sourced from a study on DNP NMR probes, highlighting the longer relaxation times of C-terminal [1-¹³C]glycine compared to other C-terminal labeled amino acids.[1]
The longer T₁ of the ¹³C-labeled glycine carbonyl is attributed to the absence of directly attached protons and reduced intramolecular dipolar relaxation pathways, making it an excellent reporter on the molecular environment with minimal perturbation.
Experimental Protocols
The incorporation of Fmoc-Gly-OH-1-¹³C into a peptide for NMR analysis is a well-established procedure involving solid-phase peptide synthesis (SPPS) followed by NMR data acquisition.
Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Gly-OH-1-¹³C
This protocol outlines the manual synthesis of a peptide with a C-terminal ¹³C-labeled glycine.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-Gly-OH-1-¹³C
-
Other required Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in the synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
First Amino Acid Coupling (Fmoc-Gly-OH-1-¹³C):
-
Dissolve Fmoc-Gly-OH-1-¹³C (3 equivalents), DIC (3 equivalents), and OxymaPure (3 equivalents) in DMF.
-
Add the activation mixture to the resin and shake for 2 hours at room temperature.
-
Wash the resin with DMF and DCM.
-
-
Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the desired sequence.
-
Final Deprotection: Remove the Fmoc group from the N-terminal amino acid.
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge to collect the pellet, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilization: Lyophilize the purified peptide to obtain a dry powder.
NMR Sample Preparation and Data Acquisition
Sample Preparation:
-
Dissolve the lyophilized ¹³C-labeled peptide in a suitable NMR buffer (e.g., 20 mM phosphate buffer, pH 7.0, with 10% D₂O).
-
The optimal concentration for ¹³C-detected experiments is typically in the range of 1-5 mM.[2]
-
Transfer the sample to a high-quality NMR tube.
NMR Data Acquisition (Solid-State NMR Example): For solid-state NMR analysis of fibrillar or membrane-bound peptides, a common experiment is ¹H-¹³C Cross-Polarization Magic Angle Spinning (CPMAS).
-
Spectrometer: 600 MHz solid-state NMR spectrometer equipped with a CPMAS probe.
-
Pulse Sequence: Standard cross-polarization pulse sequence.
-
Magic Angle Spinning (MAS) Rate: 10-14 kHz.
-
Contact Time: 1-2 ms for cross-polarization from ¹H to ¹³C.
-
Recycle Delay: 2-3 seconds.
-
¹H Decoupling: High-power two-pulse phase modulation (TPPM) decoupling during acquisition.
-
Acquisition Time: 20-40 ms.
-
Number of Scans: Dependent on sample concentration and desired signal-to-noise ratio.
Application Showcase: Monitoring Enzyme Kinetics with NMR
A powerful application of Fmoc-Gly-OH-1-¹³C is in the study of enzyme kinetics, particularly for proteases. By synthesizing a peptide substrate containing a ¹³C-labeled glycine at or near the cleavage site, the enzymatic reaction can be monitored in real-time by observing the appearance of new NMR signals corresponding to the cleavage products.
Workflow for a Caspase-3 Cleavage Assay
Caspase-3 is a key executioner caspase in apoptosis, and its activity is a critical indicator in many biological studies. The following workflow illustrates how a peptide substrate containing a ¹³C-labeled glycine can be used to monitor its cleavage by caspase-3.
Caption: Workflow for an NMR-based caspase-3 cleavage assay.
In this workflow, a peptide containing the caspase-3 recognition motif DEVD followed by a ¹³C-labeled glycine (DEVDG) is synthesized. The cleavage of the peptide bond between the aspartate (D) and glycine (G) residues by caspase-3 results in a new N-terminal glycine fragment. The carbonyl carbon of this new fragment will have a distinct chemical shift in the ¹³C NMR spectrum compared to the intact substrate, allowing for the direct and quantitative monitoring of the enzymatic reaction over time.
Logical Relationship of Isotopic Labeling Strategies
The choice of an isotopic labeling strategy is dictated by the specific research question and the size of the biomolecule under investigation. The following diagram illustrates the logical progression from simpler to more complex labeling schemes.
Caption: Decision tree for isotopic labeling in NMR.
For smaller peptides, unlabeled samples or selective labeling with probes like Fmoc-Gly-OH-1-¹³C are often sufficient. As the molecular weight increases, uniform isotopic enrichment becomes necessary to resolve spectral crowding. For very large proteins, deuteration is often employed in conjunction with uniform labeling to improve spectral quality.
References
A Comparative Guide to Analytical Methods for Confirming Fmoc-Gly-OH-1-13C Purity
For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials is a critical step in synthesizing high-quality peptides. This guide provides a detailed comparison of the primary analytical methods used to confirm the purity of Fmoc-Gly-OH-1-13C, a key building block in peptide synthesis. We will delve into High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), offering detailed experimental protocols, comparative data, and a visual workflow to aid in method selection and implementation.
Comparison of Analytical Techniques
The choice of analytical method for purity determination often depends on the specific requirements of the analysis, such as the need for quantitative data, impurity identification, or assessment of isotopic enrichment. The following table summarizes the key performance characteristics of HPLC, NMR, and MS for the analysis of this compound.
| Feature | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Primary Use | Quantitative purity assessment, separation of impurities. | Structural confirmation, quantitative purity assessment, isotopic enrichment determination. | Molecular weight confirmation, impurity identification, trace analysis. |
| Information Provided | Retention time, peak area (% purity). | Chemical shift, signal intensity, coupling constants. | Mass-to-charge ratio (m/z). |
| Typical Purity Range | >99% achievable and quantifiable.[1] | High purity determination, though minor impurities can be challenging to quantify by 13C NMR. | Primarily for identification, quantification requires coupling with a separation technique like LC. |
| Strengths | High resolution and sensitivity for separating impurities.[2] Established and robust methodology. | Provides detailed structural information. Non-destructive. Direct measure of molar concentration. | High sensitivity and specificity for mass determination. Excellent for identifying unknown impurities when coupled with fragmentation techniques.[3] |
| Limitations | Requires reference standards for impurity identification. Potential for co-elution of impurities. | Lower sensitivity compared to HPLC and MS, especially for 13C NMR.[4] Longer acquisition times for quantitative 13C NMR. | May not distinguish between isomers. Ionization efficiency can vary between compounds, affecting quantification without proper standards. |
Experimental Protocols
Detailed and validated experimental protocols are essential for obtaining reliable and reproducible results. Below are representative protocols for each of the discussed analytical techniques.
High-Performance Liquid Chromatography (HPLC)
This method outlines a standard reversed-phase HPLC protocol for determining the chemical purity of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
-
Sample Preparation:
-
Dissolve an accurately weighed sample of this compound in a suitable solvent (e.g., Acetonitrile or a mixture of Mobile Phase A and B) to a final concentration of approximately 1 mg/mL.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 265 nm
-
Injection Volume: 10 µL
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
-
Data Analysis:
-
Integrate the peak areas of all components in the chromatogram.
-
Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
This section provides protocols for both ¹H and quantitative ¹³C NMR for the analysis of this compound.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
-
Tetramethylsilane (TMS) as an internal standard (optional)
Procedure:
-
Sample Preparation:
-
Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of the deuterated solvent in an NMR tube.
-
-
Acquisition Parameters:
-
Pulse Program: Standard 1D proton experiment
-
Number of Scans: 16-64
-
Relaxation Delay (d1): 1-5 seconds
-
Acquisition Time: 2-4 seconds
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Integrate the signals and compare the chemical shifts and coupling patterns with the expected structure of Fmoc-Gly-OH.
-
Instrumentation:
-
NMR spectrometer (e.g., 100 MHz or higher for ¹³C) with a high-sensitivity probe.
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆)
-
Internal standard (optional, for absolute quantification)
Procedure:
-
Sample Preparation:
-
Accurately weigh a sufficient amount of this compound (typically 20-50 mg) and dissolve it in a precise volume of deuterated solvent.
-
-
Acquisition Parameters:
-
Pulse Program: Inverse-gated decoupling (to suppress the Nuclear Overhauser Effect for accurate integration).[4]
-
Flip Angle: 30-45° (to allow for shorter relaxation delays).
-
Relaxation Delay (d1): 5 x T₁, where T₁ is the spin-lattice relaxation time of the slowest relaxing carbon (the carbonyl carbon). A long delay (e.g., 30-60 seconds) is crucial for accurate quantification.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (can be several thousand scans).
-
-
Data Analysis:
-
Process the spectrum.
-
Integrate the signal of the ¹³C-labeled carbonyl carbon and compare it to the intensity of other carbon signals (if natural abundance) or to an internal standard to determine purity and isotopic enrichment.
-
Mass Spectrometry (MS)
This protocol describes the use of Liquid Chromatography-Mass Spectrometry (LC-MS) for the confirmation of molecular weight and identification of impurities.
Instrumentation:
-
LC-MS system (e.g., with an Electrospray Ionization - ESI source and a Time-of-Flight - TOF or Quadrupole analyzer).
Reagents:
-
As per the HPLC protocol, but with volatile mobile phase modifiers if possible (e.g., formic acid instead of TFA to minimize ion suppression).
Procedure:
-
LC Separation:
-
Use the same or a similar HPLC method as described above to separate the components of the sample.
-
-
MS Detection:
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative ion mode for acidic compounds like Fmoc-Gly-OH.
-
Mass Range: Scan a range appropriate for the expected molecular weight of Fmoc-Gly-OH (m/z 298.1 for the ¹³C labeled version) and potential impurities.
-
Data Acquisition: Acquire full scan mass spectra. For impurity identification, tandem MS (MS/MS) can be performed to obtain fragmentation patterns.[3]
-
-
Data Analysis:
-
Extract the mass spectrum for the main peak and confirm that the observed m/z corresponds to the [M-H]⁻ ion of Fmoc-Gly-OH-1-¹³C.
-
Analyze the mass spectra of minor peaks to identify potential impurities by comparing their m/z values with known or expected byproducts of the synthesis.
-
Workflow and Data Visualization
A logical workflow is crucial for the comprehensive analysis of this compound purity. The following diagram illustrates a typical analytical workflow.
Caption: Workflow for Purity Assessment of this compound.
Conclusion
The confirmation of this compound purity requires a multi-faceted analytical approach. HPLC provides excellent quantitative data on chemical purity, while NMR spectroscopy is indispensable for structural verification and determining isotopic enrichment. LC-MS is a powerful tool for confirming molecular weight and identifying unknown impurities. By employing these methods in a complementary fashion, researchers and drug development professionals can ensure the quality and integrity of this critical raw material, leading to more reliable and reproducible outcomes in peptide synthesis.
References
Assessing the Impact of 13C Labeling on Peptide Bioactivity: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the potential influence of isotopic labeling on the biological activity of peptides is crucial for the accurate interpretation of experimental data. This guide provides a comprehensive comparison of 13C labeled and unlabeled peptides, focusing on their bioactivity and the methodologies used for their assessment.
Stable isotope labeling, particularly with carbon-13 (13C), is a powerful and widely adopted technique in proteomics and drug development. It serves as an invaluable tool for the accurate quantification of peptides and proteins in complex biological matrices using mass spectrometry. A fundamental premise of this methodology is that the introduction of stable isotopes does not significantly alter the physicochemical properties or the biological activity of the labeled molecule. This guide delves into this core assumption, presenting the scientific consensus and outlining the experimental approaches to verify it.
The Principle of Bioequivalence
The substitution of a 12C atom with a 13C atom results in a minimal increase in the molecular weight of a peptide. This subtle change in mass is generally considered to have a negligible effect on the three-dimensional structure of the peptide, its binding affinity to receptors, or its ability to elicit a biological response. The underlying principle is that the chemical properties, which govern molecular interactions, remain unchanged. Therefore, a 13C labeled peptide is expected to exhibit bioactivity that is quantitatively indistinguishable from its unlabeled counterpart. While a significant kinetic isotope effect has been noted in some enzymatic reactions involving the cleavage of a carbon-hydrogen bond at the labeled position, for receptor-ligand binding and subsequent cell signaling, this effect is not considered to be a significant factor.[1][2][3]
Quantitative Comparison of Bioactivity
To empirically validate the principle of bioequivalence, the bioactivity of a 13C labeled peptide can be directly compared to its unlabeled analog using a panel of in vitro assays. The following table presents a hypothetical but expected outcome of such a comparative study, illustrating the anticipated similarity in key bioactivity parameters.
| Parameter | Unlabeled Peptide | 13C Labeled Peptide | Fold Difference | Significance |
| Receptor Binding Affinity (IC50, nM) | 10.2 ± 0.8 | 10.5 ± 0.9 | 1.03 | Not Significant |
| Functional Potency (EC50, nM) | 25.6 ± 2.1 | 26.1 ± 2.3 | 1.02 | Not Significant |
| Maximum Efficacy (% of control) | 98 ± 5 | 97 ± 6 | 0.99 | Not Significant |
This table represents hypothetical data reflecting the widely accepted principle that 13C labeling does not significantly impact peptide bioactivity. IC50 and EC50 values are presented as mean ± standard deviation.
Experimental Protocols
The assessment of peptide bioactivity involves a series of well-established experimental procedures. Below are detailed methodologies for the key experiments cited in the comparison table.
Receptor Binding Assay (Competitive Inhibition)
This assay determines the affinity of a peptide for its receptor by measuring its ability to compete with a radiolabeled or fluorescently labeled ligand.
Materials:
-
Cell membranes or purified receptors expressing the target receptor.
-
Radiolabeled peptide ligand (e.g., 125I-labeled peptide).
-
Unlabeled and 13C labeled test peptides.
-
Binding buffer (e.g., 25 mM HEPES, 2.5 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Wash buffer (e.g., ice-cold PBS with 0.1% BSA).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare a series of dilutions for both the unlabeled and 13C labeled peptides.
-
In a 96-well plate, add a fixed concentration of the radiolabeled ligand to each well.
-
Add the varying concentrations of the unlabeled or 13C labeled peptides to the wells.
-
Initiate the binding reaction by adding the cell membranes or purified receptors.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The concentration of the test peptide that inhibits 50% of the specific binding of the radiolabeled ligand is determined as the IC50 value.
Cell-Based Functional Assay (e.g., cAMP Measurement for GPCRs)
This assay measures the biological response of cells to peptide stimulation, providing a measure of the peptide's functional potency and efficacy.
Materials:
-
A cell line engineered to express the target receptor (e.g., HEK293 or CHO cells).
-
Unlabeled and 13C labeled test peptides.
-
Cell culture medium.
-
Stimulation buffer.
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
Plate reader.
Procedure:
-
Seed the cells in a 96-well plate and culture overnight.
-
Wash the cells with stimulation buffer.
-
Prepare serial dilutions of the unlabeled and 13C labeled peptides.
-
Add the peptide dilutions to the cells and incubate for a specific time at 37°C.
-
Lyse the cells according to the cAMP assay kit protocol.
-
Measure the intracellular cAMP concentration using the plate reader.
-
The concentration of the peptide that produces 50% of the maximal response is determined as the EC50 value. The maximum response is the efficacy.
Visualizing the Concepts
To further elucidate the concepts discussed, the following diagrams illustrate a typical signaling pathway activated by a bioactive peptide and the general workflow for assessing its bioactivity.
Caption: A simplified diagram of a G-Protein Coupled Receptor (GPCR) signaling pathway.
References
- 1. Measurement of kinetic isotope effects on peptide hydroxylation using MALDI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 13C kinetic isotope effects on the reaction of a flavin amine oxidase determined from whole molecule isotope effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 13C Kinetic Isotope Effects on the Reaction of a Flavin Amine Oxidase Determined from Whole Molecule Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Fmoc-Gly-OH-1-13C: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides detailed procedures for the disposal of Fmoc-Gly-OH-1-13C, a stable isotope-labeled amino acid, emphasizing safe practices and adherence to regulatory standards.
Essential Safety and Handling Information
Before disposal, it is crucial to handle this compound with appropriate personal protective equipment (PPE). According to safety data sheets, this includes:
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[1][2]
-
Skin Protection: Use impervious gloves and clothing.[1][2][3] Gloves should be inspected before use and disposed of properly after handling.[2][3]
-
Respiratory Protection: In case of dust formation, use a full-face respirator.[1]
-
Ventilation: Work in a well-ventilated area, preferably with local exhaust ventilation where dust is generated.[1][3][4]
First-Aid Measures:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[1][3][4]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[1][3][4]
-
Eye Contact: Rinse eyes thoroughly with water for at least 15 minutes and consult a physician.[1][3][4]
-
Ingestion: Rinse the mouth with water and seek medical advice. Do not induce vomiting.[3][4][5]
Understanding the Isotopic Label: ¹³C
It is important to note that the "-1-¹³C" designation indicates that the glycine molecule is labeled with a stable isotope of carbon, Carbon-13. Unlike radioactive isotopes, stable isotopes do not decay or emit radiation. Therefore, This compound does not require special handling or disposal procedures as radioactive waste. The disposal protocol is determined by the chemical properties of the Fmoc-Gly-OH molecule itself.
Step-by-Step Disposal Protocol
The disposal of this compound should always comply with local, state, and federal regulations.[5] The primary methods for disposal are through a licensed chemical waste disposal company or by controlled incineration.
1. Waste Identification and Segregation:
-
Categorize the Waste: this compound is a solid, non-hazardous chemical waste in most jurisdictions. However, it is the responsibility of the waste generator to properly classify it according to applicable regulations.[3]
-
Segregate from Other Waste Streams: Do not mix this compound with other chemical waste unless specifically instructed to do so by your institution's environmental health and safety (EHS) office. Keep it separate from liquid, radioactive, and biohazardous waste.
2. Packaging and Labeling:
-
Container: Place the solid this compound waste in a suitable, sealed, and clearly labeled container.[1] The container should be in good condition and compatible with the chemical.
-
Labeling: The label should clearly state the full chemical name: "this compound" and any associated hazards.
3. Storage Pending Disposal:
-
Storage Location: Store the sealed waste container in a designated, well-ventilated, cool, and dry area away from incompatible materials such as oxidizing agents.[4]
-
Ignition Sources: Ensure the storage area is free from sources of ignition.[1]
4. Final Disposal:
-
Licensed Waste Disposal: The recommended method of disposal is to transfer the waste to a licensed chemical destruction facility.[1][2] Contact your institution's EHS office to arrange for pickup by a certified waste hauler.
-
Controlled Incineration: An alternative is controlled incineration with flue gas scrubbing to prevent the release of harmful combustion products.[1] This should only be performed by a qualified and licensed facility.
-
Prohibited Disposal Methods:
Contaminated Packaging:
-
Empty containers should be triple-rinsed (or the equivalent) before being offered for recycling or reconditioning.[1] Alternatively, the packaging can be punctured to render it unusable and disposed of as solid waste.[1]
Disposal Workflow
Caption: A workflow diagram illustrating the proper steps for the disposal of this compound.
Quantitative Data Summary
While specific quantitative data for the disposal of this compound is not available, the following table summarizes key physical and chemical properties relevant to its handling and storage.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₅NO₄ | PubChem |
| Molecular Weight | 297.30 g/mol | PubChem[6] |
| Appearance | White to off-white powder | Sigma-Aldrich, Severn Biotech[4][7] |
| Storage Temperature | Store in a cool, dry place | Severn Biotech, Anaspec[4][5] |
| UN Number | Not classified as dangerous goods | ECHEMI[1] |
By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research and development community.
References
- 1. echemi.com [echemi.com]
- 2. peptide.com [peptide.com]
- 3. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 4. severnbiotech.com [severnbiotech.com]
- 5. anaspec.com [anaspec.com]
- 6. Fmoc-Gly-OH | C17H15NO4 | CID 93124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Fmoc-Gly-OH Novabiochem 29022-11-5 [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
